Product packaging for ZJ43(Cat. No.:CAS No. 723331-20-2)

ZJ43

Cat. No.: B122064
CAS No.: 723331-20-2
M. Wt: 304.30 g/mol
InChI Key: BSGWCSGMXAVYRT-YUMQZZPRSA-N
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Description

ZJ43, also known as this compound, is a useful research compound. Its molecular formula is C12H20N2O7 and its molecular weight is 304.30 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O7 B122064 ZJ43 CAS No. 723331-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGWCSGMXAVYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471136
Record name (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723331-20-2
Record name (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Targets of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of the compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid. This molecule, a urea-based analog of Leucine and glutamic acid (Leu-urea-Glu), is a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), a key enzyme implicated in prostate cancer progression and a modulator of glutamatergic neurotransmission. This document details the quantitative binding data, experimental protocols for target validation, and the signaling pathways associated with this interaction.

Primary Biological Target: Prostate-Specific Membrane Antigen (PSMA)

The principal biological target of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII) or N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase). PSMA is a type II transmembrane metalloprotease with significant roles in both prostate cancer pathology and neurological function.

Quantitative Inhibition Data
Compound/AnalogMethodValue
Computed Binding Free Energy (Leu-urea-Glu analog) Molecular Dynamics -28.0 kcal/mol
Analog with modified aliphatic chain (In1)Experimental (IC50)130.3 nM
Analog with modified aliphatic chain (In2)Experimental (IC50)318.4 nM
2-(phosphonomethyl)pentanedioic acid (2-PMPA)Experimental (IC50)~0.3 nM
GlutamateExperimental (IC50)~30 µM

Table 1: Quantitative data for PSMA inhibitors. The computed binding free energy for a Leucine-urea-glutamate analog suggests a high binding affinity. Experimental IC50 values for similar urea-based inhibitors and known standards are provided for comparison.[1][2]

Experimental Protocols

The determination of the inhibitory activity of compounds against PSMA is crucial for drug development. The most common method is the NAALADase enzymatic assay, which measures the hydrolysis of the natural substrate, N-acetyl-aspartyl-glutamate (NAAG).

NAALADase Enzymatic Assay

This protocol outlines the general steps for determining the IC50 or Ki of an inhibitor for PSMA using a radioenzymatic assay.

Objective: To measure the inhibition of PSMA (NAALADase) activity by (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid.

Materials:

  • Recombinant human PSMA or PSMA-expressing cell lysates (e.g., LNCaP cells)

  • [3H]-N-acetyl-aspartyl-glutamate ([3H]NAAG) as the substrate

  • Test inhibitor: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

  • Tris buffer (e.g., 50 mM, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

    • Prepare a solution of [3H]NAAG in Tris buffer.

    • Prepare the PSMA enzyme solution in Tris buffer.

  • Enzyme Reaction:

    • In microcentrifuge tubes, add the Tris buffer, the test inhibitor at various concentrations (or vehicle control), and the PSMA enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the [3H]NAAG substrate.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution, such as a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Separation of Product from Substrate:

    • Separate the radiolabeled product ([3H]glutamate) from the unreacted substrate ([3H]NAAG) using anion-exchange chromatography or another suitable method.

  • Quantification:

    • Add the eluted [3H]glutamate to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inhibitor Inhibitor Dilutions Preincubation Pre-incubation (Inhibitor + Enzyme) Inhibitor->Preincubation Substrate [3H]NAAG Solution Reaction Reaction Initiation (Add [3H]NAAG) Substrate->Reaction Enzyme PSMA Solution Enzyme->Preincubation Preincubation->Reaction Incubation Incubation at 37°C Reaction->Incubation Termination Reaction Termination Incubation->Termination Separation Product Separation Termination->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis IC50/Ki Calculation Quantification->Data_Analysis prostate_cancer_signaling PSMA PSMA PI3K PI3K PSMA->PI3K Activation Ras Ras PSMA->Ras Activation Inhibitor (2S)-2-(((1S)-1-carboxy-3-methylbutyl) carbamoylamino)pentanedioic acid Inhibitor->PSMA Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation neurological_signaling GCPII GCPII (NAALADase) Glutamate Glutamate GCPII->Glutamate Production Inhibitor (2S)-2-(((1S)-1-carboxy-3-methylbutyl) carbamoylamino)pentanedioic acid Inhibitor->GCPII Inhibition NAAG NAAG NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Activation Neuroprotection Neuroprotection Glutamate->Neuroprotection Reduced Excitotoxicity mGluR3->Neuroprotection

References

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid binding affinity to GCPII

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid Target: Glutamate Carboxypeptidase II (GCPII / PSMA)

This document provides a comprehensive technical overview of the binding affinity and interaction between the potent inhibitor (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, commonly known as ZJ-43 , and its target enzyme, Glutamate Carboxypeptidase II (GCPII). GCPII, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG) peptidase or Prostate-Specific Membrane Antigen (PSMA), is a well-validated therapeutic target for neurological disorders and prostate cancer.

Overview of the Inhibitor: ZJ-43

ZJ-43 is a potent, urea-based peptidomimetic inhibitor of GCPII. Its structure is based on the natural substrate of the enzyme, NAAG, featuring a glutamate moiety for specific recognition at the S1' active site and a leucine-like side chain. The urea linkage serves as a hydrolysis-resistant surrogate for the peptide bond, enabling effective and stable inhibition.

Quantitative Binding Affinity Data

ZJ-43 demonstrates high-affinity binding to GCPII and potent inhibition of its enzymatic activity. The key quantitative metrics are summarized below.[1][2]

ParameterValue (nM)Target EnzymeDescription
Ki 0.8GCPIIThe inhibition constant, representing the intrinsic binding affinity of ZJ-43 to Glutamate Carboxypeptidase II.[1][2]
IC50 2.4GCPIIThe half-maximal inhibitory concentration, indicating the concentration of ZJ-43 required to inhibit the hydrolysis of the natural substrate NAAG by 50%.[1][2]
Ki 23GCPIIIThe inhibition constant for Glutamate Carboxypeptidase III, showing selectivity for GCPII over this related enzyme.[1]

GCPII Signaling Pathway and Inhibition Mechanism

GCPII is a zinc metalloenzyme that catalyzes the cleavage of the neuropeptide NAAG into N-acetylaspartate (NAA) and glutamate. In various neuropathologies, excessive glutamate can lead to excitotoxicity and neuronal damage. By inhibiting GCPII, ZJ-43 prevents the formation of glutamate from NAAG, thereby reducing excitotoxicity. This mechanism is a key strategy for neuroprotection in conditions like traumatic brain injury and stroke.

GCPII_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_inhibitor Inhibitor Action NAAG NAAG (Neuropeptide) GCPII GCPII Enzyme NAAG->GCPII Hydrolysis Glutamate Glutamate GCPII->Glutamate NAA NAA GCPII->NAA ZJ43 ZJ-43 (Inhibitor) Blocked Inhibition This compound->Blocked Blocked->GCPII Binds to Active Site

Caption: Mechanism of GCPII inhibition by ZJ-43 in the synaptic cleft.

Experimental Protocols

The binding affinity and inhibitory potency of ZJ-43 against GCPII are typically determined using a radioenzymatic assay. This method measures the displacement of a radiolabeled substrate by the inhibitor.

Radioenzymatic Inhibition Assay Protocol

This protocol is adapted from standard methodologies for determining GCPII inhibitor efficacy.[3][4]

  • Enzyme Source: Homogenized membranes from cells stably transfected to express human GCPII are used as the source of the enzyme.

  • Radioligand: [³H]-NAAG (N-acetylaspartyl-[³H]glutamate) is used as the substrate.

  • Reaction Buffer: A standard buffer, such as Tris-HCl (e.g., 50 mM, pH 7.4), often supplemented with divalent cations like CoCl₂ (e.g., 1 mM) to ensure optimal enzyme activity, is used.

  • Assay Procedure: a. A reaction mixture is prepared containing the GCPII-expressing cell membranes, the reaction buffer, and a fixed concentration of [³H]-NAAG (typically near its Km value, e.g., 30 nM). b. The inhibitor, ZJ-43, is added to the mixture across a range of concentrations (e.g., from 1 nM to 100 µM) to generate a dose-response curve. A control reaction with no inhibitor is run to determine 100% enzyme activity. c. The reaction is initiated and incubated at 37°C for a defined period (e.g., 20-30 minutes). d. The reaction is terminated by adding an ice-cold stop buffer, such as a sodium phosphate buffer.

  • Separation and Quantification: a. The product of the reaction, [³H]-glutamate, is separated from the unhydrolyzed [³H]-NAAG substrate. This is commonly achieved using anion-exchange chromatography, for instance, with an AG1-X8 resin column. b. The amount of liberated [³H]-glutamate is quantified using liquid scintillation counting.

  • Data Analysis: a. The percentage of inhibition at each ZJ-43 concentration is calculated relative to the no-inhibitor control. b. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. c. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - GCPII Enzyme - [3H]-NAAG (Substrate) - Buffer B Add ZJ-43 Inhibitor (Varying Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction (e.g., Ice-Cold Buffer) C->D E Separate Product & Substrate (Anion-Exchange Chromatography) D->E F Quantify [3H]-Glutamate (Scintillation Counting) E->F G Calculate IC50/Ki (Dose-Response Analysis) F->G

Caption: Workflow for a typical radioenzymatic assay to determine GCPII inhibition.

References

Structure-Activity Relationship of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and prostate cancer. This document provides an in-depth analysis of the structure-activity relationship (SAR) for this class of urea-based inhibitors. We present a comprehensive review of the key structural motifs required for high-affinity binding, supported by quantitative inhibition data. Detailed experimental protocols for the determination of inhibitory activity are provided, and key concepts are visualized through signaling pathway and experimental workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel GCPII inhibitors.

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme that plays a crucial role in cellular signaling and metabolism. In the nervous system, GCPII cleaves N-acetylaspartylglutamate (NAAG) to produce glutamate and N-acetylaspartate. Overactivity of GCPII can lead to excessive glutamate levels, contributing to excitotoxicity and neuronal damage.[1][2] Consequently, inhibition of GCPII is a promising therapeutic strategy for a range of neurological conditions, including stroke, amyotrophic lateral sclerosis, and neuropathic pain.[2] Furthermore, GCPII is highly expressed on the surface of prostate cancer cells, making it a valuable target for both imaging and targeted therapy of prostate cancer.[1]

The compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid belongs to a class of potent and selective urea-based inhibitors of GCPII. The urea moiety serves as a key zinc-binding group, while the glutamate-like and leucine-like fragments interact with specific pockets within the enzyme's active site. Understanding the structure-activity relationship of this molecular scaffold is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Structure-Activity Relationship (SAR)

The inhibitory potency of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and its analogs is determined by the interplay of three key structural components:

  • P1' Moiety (Glutamate-like): This portion of the inhibitor binds to the S1' subsite of GCPII, which is highly specific for glutamate. The (S)-stereochemistry and the presence of both the α- and γ-carboxylates are critical for high-affinity binding.

  • Zinc-Binding Group (Urea): The central urea linkage is crucial for coordinating with the active site zinc ions (Zn²⁺) and interacting with key amino acid residues, such as Tyr552 and His553.[2]

  • P1 Moiety (Leucine-like): This part of the molecule occupies the S1 subsite of the enzyme. Modifications to this region can significantly impact inhibitor potency and selectivity.

Modifications of the P1' (Glutamate-like) Moiety

The S1' pocket of GCPII is highly selective for glutamate.[3] Key interactions involve the α- and γ-carboxylates of the glutamate moiety.

  • Stereochemistry: The (S)-configuration at the α-carbon of the glutamate moiety is essential for potent inhibition. The corresponding (R)-epimers are typically inactive.[3]

  • Carboxylate Groups: Both the α- and γ-carboxylate groups are critical for forming a network of polar interactions within the S1' pocket. Removal or modification of these groups leads to a significant loss of inhibitory activity.

Modifications of the P1 (Leucine-like) Moiety

The S1 pocket is more accommodating to structural diversity compared to the S1' pocket. This allows for modifications to tune the physicochemical properties of the inhibitor, such as lipophilicity, which can influence cell permeability and pharmacokinetic profiles.

Quantitative SAR Data

The following table summarizes the inhibitory potencies of selected urea-based GCPII inhibitors, highlighting the impact of structural modifications.

Compound IDP1' MoietyP1 MoietyKi (nM)IC50 (nM)Reference
1 L-GlutamateL-Leucine-0.06[2]
2 L-GlutamateL-Phenylalanine-17[2]
3 L-GlutamateL-Tyrosine-0.5[2]
4 L-GlutamateL-Homoglutamate47-[4]
5 L-GlutamateL-Lysine15.25-[4]

Experimental Protocols

The determination of GCPII inhibitory activity is typically performed using enzymatic assays. The following are detailed protocols for commonly employed methods.

Fluorescence-Based Inhibition Assay

This assay measures the inhibition of GCPII activity using a fluorogenic substrate.

Materials:

  • Recombinant human GCPII

  • Fluorescently labeled dipeptide substrate (e.g., Glu-Glu labeled with fluorescein)

  • Test inhibitors

  • Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Stop solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile

  • 96-well microplate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add a solution of recombinant human GCPII (final concentration ~0.02 nM) to each well.

  • Add the test inhibitor solutions to the wells and pre-incubate for 10 minutes at 37°C.[5]

  • Initiate the enzymatic reaction by adding the fluorescently labeled Glu-Glu substrate (final concentration ~100 nM).[5]

  • Incubate the reaction mixture for 15 minutes at 37°C.[5]

  • Terminate the reaction by adding the stop solution.[5]

  • Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths will depend on the fluorophore used).

  • Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without inhibitor.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Radioenzymatic Inhibition Assay

This method utilizes a radiolabeled substrate to quantify enzyme activity.

Materials:

  • Recombinant human GCPII

  • Radiolabeled substrate (e.g., ³H-NAAG)

  • Test inhibitors

  • Assay buffer: 40 mM Tris-HCl, 1 mM CoCl₂, pH 7.4

  • Stop solution: 0.1 M sodium phosphate buffer, pH 7.5

  • Ion-exchange resin (e.g., AG1X8)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a reaction tube, combine the assay buffer, recombinant human GCPII (final concentration ~40 pM), and the test inhibitor.[6]

  • Initiate the reaction by adding the ³H-NAAG substrate (final concentration ~30 nM).[6]

  • Incubate the reaction mixture at 37°C for 25 minutes.[6]

  • Stop the reaction by adding the ice-cold stop solution.[6]

  • Separate the cleaved radiolabeled glutamate from the unreacted substrate using an ion-exchange resin.[6]

  • Quantify the amount of radioactive glutamate product using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 or Ki values as described for the fluorescence-based assay.

Visualizations

Signaling Pathway of GCPII in Neurological Context

GCPII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAAG N-Acetylaspartylglutamate (NAAG) GCPII GCPII (PSMA) NAAG->GCPII Hydrolysis Glutamate Glutamate GCPII->Glutamate NAA N-Acetylaspartate GCPII->NAA NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Leads to

Caption: GCPII hydrolyzes NAAG, increasing extracellular glutamate levels.

Experimental Workflow for GCPII Inhibition Assay

Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Measure Product Formation (Fluorescence or Radioactivity) E->F G Data Analysis (IC50/Ki Determination) F->G

Caption: A generalized workflow for determining GCPII inhibitory activity.

Logical Relationship of Inhibitor Binding

Inhibitor_Binding_Logic Inhibitor P1 Moiety (Leucine-like) Urea Linker P1' Moiety (Glutamate-like) GCPII_Active_Site S1 Pocket Zinc Ions S1' Pocket Inhibitor:p1->GCPII_Active_Site:s1 Binds to Inhibitor:urea->GCPII_Active_Site:zn Coordinates with Inhibitor:p1prime->GCPII_Active_Site:s1prime Binds to

Caption: Key interactions between the inhibitor and the GCPII active site.

Conclusion

The structure-activity relationship of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and its analogs provides a clear framework for the design of novel GCPII inhibitors. The critical pharmacophoric elements include the (S)-glutamate moiety for anchoring in the S1' pocket, the urea linker for zinc coordination, and a variable P1 group that can be modified to optimize physicochemical and pharmacokinetic properties. The experimental protocols and conceptual diagrams presented in this guide offer valuable tools for researchers in this field. Continued exploration of the SAR of these compounds will undoubtedly lead to the development of potent and selective GCPII inhibitors for the treatment of neurological diseases and prostate cancer.

References

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, also known as Glu-ureido-Leu, is a ureido-linked dipeptide derivative of L-glutamic acid and L-leucine. The replacement of a natural peptide bond with a urea or ureido linkage is a significant strategy in medicinal chemistry. This modification can confer several advantages, including enhanced proteolytic stability, improved pharmacokinetic properties, and altered receptor binding and signaling characteristics.[1][2]

Ureido-containing peptides have garnered considerable interest, particularly as inhibitors of Prostate-Specific Membrane Antigen (PSMA), a well-established target for the imaging and therapy of prostate cancer.[3][4] The core structure of many potent PSMA inhibitors is a Glu-ureido-based motif.[3][5] Furthermore, the introduction of a ureido linkage into bioactive peptides, such as GLP-1 analogues, has been shown to prolong their in vivo activity by modulating receptor signaling and trafficking.[1]

This technical guide provides a comprehensive overview of a plausible synthetic approach for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, based on established solid-phase synthesis methodologies for related ureido peptides.[3]

Synthetic Approach: Solid-Phase Synthesis

The synthesis of Glu-ureido-Leu can be efficiently achieved using a solid-phase peptide synthesis (SPPS) approach. This methodology offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification of the final product. The key steps involve the attachment of the first protected amino acid to a solid support, followed by the formation of the urea linkage and subsequent cleavage from the resin.

Experimental Protocol

The following protocol is adapted from the solid-phase synthesis of Glu-ureido-Lys (EUK) and is applicable for the synthesis of Glu-ureido-Leu.[3][5]

1. Resin Loading:

  • Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM).

  • Add Fmoc-L-Glu(OtBu)-OH and N,N-diisopropylethylamine (DIPEA) to the resin suspension.

  • Agitate the mixture at room temperature for 2 hours.

  • Cap any unreacted sites on the resin using methanol.

  • Wash the resin sequentially with DMF, DCM, and methanol and dry under vacuum.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the glutamic acid residue.

  • Monitor the deprotection using a Kaiser test.

  • Wash the resin thoroughly with DMF and DCM.

3. Isocyanate Formation:

  • Suspend the resin in anhydrous DCM and cool to 0°C.

  • Add a solution of triphosgene in anhydrous DCM, followed by DIPEA, maintaining the temperature at 0°C.

  • Stir the reaction mixture for several hours at 0°C.

  • Monitor the formation of the isocyanate intermediate using on-bead FT-IR spectroscopy (a characteristic peak appears around 2270 cm⁻¹).

  • Wash the resin with anhydrous DCM.

4. Urea Bond Formation:

  • Add a solution of H-L-Leu-OtBu·HCl and DIPEA in anhydrous DCM to the isocyanate-functionalized resin.

  • Agitate the mixture at room temperature overnight.

  • Monitor the completion of the reaction using a Kaiser test (will be negative upon completion).

  • Wash the resin with DCM and DMF.

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the tert-butyl protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and wash the precipitate with cold diethyl ether.

6. Purification:

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a white solid.

Synthetic Workflow Diagram

Synthesis_Workflow Resin 2-CTC Resin Loaded_Resin Resin-Glu(OtBu)-Fmoc Resin->Loaded_Resin 1. DIPEA, DCM Fmoc_Glu Fmoc-L-Glu(OtBu)-OH Fmoc_Glu->Loaded_Resin Deprotected_Resin Resin-Glu(OtBu)-NH2 Loaded_Resin->Deprotected_Resin 2. 20% Piperidine/DMF Isocyanate_Resin Resin-Glu(OtBu)-NCO Deprotected_Resin->Isocyanate_Resin 3. Triphosgene, DIPEA, DCM Protected_Peptide_Resin Resin-Glu(OtBu)-ureido-Leu(OtBu) Isocyanate_Resin->Protected_Peptide_Resin 4. DIPEA, DCM Leu H-L-Leu-OtBu Leu->Protected_Peptide_Resin Final_Product (2S)-2-(((1S)-1-carboxy-3- methylbutyl)carbamoylamino)pentanedioic acid Protected_Peptide_Resin->Final_Product 5. TFA/TIS/H2O

Caption: Solid-phase synthesis workflow for Glu-ureido-Leu.

Quantitative Data

ParameterValue
Resin Loading0.8 mmol/g
Crude Purity> 85% (by HPLC)
Final Purity> 95% (by HPLC)
Overall Yield30-40%
Mass Spectrometry[M+H]⁺ calculated and found

Note: This data is for the synthesis of a related compound and should be used for estimation purposes only.

Biological Context and Signaling

While the specific biological activity of Glu-ureido-Leu is not extensively documented, the introduction of a ureido linkage can significantly impact the interaction of a peptide with its biological target. For instance, in GLP-1 analogues, replacing an amino acid with a ureido residue can lead to biased signaling, where the modified peptide preferentially activates certain downstream pathways over others. This can result in a more desirable therapeutic profile, such as prolonged glucose-lowering effects with reduced receptor internalization.[1]

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a ureido-peptide analogue exhibits biased agonism at a G-protein coupled receptor (GPCR), a common target for peptide hormones.

Signaling_Pathway cluster_0 Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Beta_Arrestin β-Arrestin Recruitment GPCR->Beta_Arrestin Native_Peptide Native Peptide Native_Peptide->GPCR Ureido_Peptide Ureido-Peptide Analogue Ureido_Peptide->GPCR Ureido_Peptide->G_Protein Strongly Activates Ureido_Peptide->Beta_Arrestin Weakly Activates Downstream_Signaling Therapeutic Effect (e.g., cAMP production) G_Protein->Downstream_Signaling Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Internalization

Caption: Biased agonism of a ureido-peptide at a GPCR.

Conclusion

The synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid represents a valuable application of ureido-peptide chemistry. While specific discovery and characterization data for this exact molecule are sparse, established solid-phase synthesis protocols for related compounds provide a clear and efficient pathway for its preparation. The unique properties conferred by the ureido linkage, such as enhanced stability and the potential for modulated biological activity, make such compounds highly attractive for research in drug discovery and development, particularly in areas like cancer targeting and metabolic diseases. Further investigation into the biological effects of Glu-ureido-Leu is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid (ZJ-43) for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostate cancer remains a significant global health challenge, necessitating the development of novel therapeutic and diagnostic strategies. A promising target in this landscape is the Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein highly overexpressed on the surface of prostate cancer cells. (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, commonly known as ZJ-43 , is a potent and specific small-molecule inhibitor of PSMA. This technical guide provides a comprehensive overview of ZJ-43, its mechanism of action, and its application in prostate cancer research, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

ZJ-43 serves as a crucial tool for researchers investigating the role of PSMA in prostate cancer progression and for the development of novel PSMA-targeted imaging agents and therapeutics. Its high affinity and specificity for PSMA make it an invaluable reference compound for competitive binding assays and for validating the target engagement of new drug candidates.

Mechanism of Action of ZJ-43

ZJ-43 is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), the enzyme also known as PSMA. It is a transition-state analogue inhibitor that binds with high affinity to the active site of PSMA, preventing the hydrolysis of its natural substrates. One of the key substrates of PSMA in the nervous system is N-acetylaspartylglutamate (NAAG). In the context of prostate cancer, the full range of physiological substrates and the consequences of their cleavage are still under investigation. However, PSMA's enzymatic activity is also implicated in folate uptake and processing, which can provide a growth advantage to cancer cells. By inhibiting this enzymatic activity, ZJ-43 can be used to probe the biological functions of PSMA and to block the uptake of PSMA-targeted drugs and imaging agents.

Quantitative Data

The inhibitory potency of ZJ-43 against PSMA has been characterized in various assays. The following tables summarize the key quantitative data available for ZJ-43.

Parameter Value Assay Conditions Reference
Ki 0.8 nMInhibition of Glutamate Carboxypeptidase II (GCP II)[1]
Ki 23 nMInhibition of Glutamate Carboxypeptidase III (GCP III)[1]
IC50 2.4 nMInhibition of NAAG hydrolysis[1]
Ki 0.35 nMCompetitive binding assay against a radiolabeled PSMA ligand[2]
Ki 1.8 nMFluorescence-based NAALADase assay[3]
IC50 Comparable to ZJ-43In vitro inhibition of NAAG cleavage[4]

Experimental Protocols

ZJ-43 is frequently used as a specific inhibitor to validate the PSMA-mediated effects of other compounds in both in vitro and in vivo settings. Below are detailed methodologies for key experiments where ZJ-43 is instrumental.

In Vitro Cell Uptake and Blocking Assay

This protocol is designed to assess the specific uptake of a novel PSMA-targeted agent (e.g., a radiolabeled ligand or a fluorescent probe) in prostate cancer cells and to confirm that this uptake is mediated by PSMA using ZJ-43 as a competitive inhibitor.

Materials:

  • PSMA-positive prostate cancer cell line (e.g., LNCaP, 22Rv1, PC3-PIP)

  • PSMA-negative prostate cancer cell line (e.g., PC-3, DU145) for control

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Test compound (radiolabeled or fluorescently tagged PSMA ligand)

  • ZJ-43 solution (e.g., 1 mM stock in DMSO)

  • 24-well plates

  • Incubator (37°C, 5% CO2)

  • Gamma counter or fluorescence microscope/plate reader

Procedure:

  • Seed PSMA-positive and PSMA-negative cells in 24-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.

  • For the blocking group, pre-incubate a subset of the PSMA-positive cells with a high concentration of ZJ-43 (e.g., 10-100 µM) for 30-60 minutes at 37°C.

  • Add the test compound to all wells at a desired concentration.

  • Incubate the plates at 37°C for a specific time period (e.g., 1 hour).

  • Remove the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound compound.

  • Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).

  • Quantify the amount of the test compound in the cell lysate using a gamma counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescent compounds).

  • Express the results as a percentage of the added dose per million cells. A significant reduction in uptake in the ZJ-43 treated group compared to the untreated group in PSMA-positive cells, and low uptake in PSMA-negative cells, confirms PSMA-specific binding.[5][6]

In Vivo Biodistribution and Blocking Study

This protocol evaluates the biodistribution of a novel PSMA-targeted imaging or therapeutic agent in a tumor-bearing animal model and confirms PSMA-specific targeting using ZJ-43.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • PSMA-positive prostate cancer cells for xenograft implantation (e.g., LNCaP, 22Rv1)

  • Matrigel (optional, for subcutaneous injection)

  • Test compound (radiolabeled PSMA agent)

  • ZJ-43 solution for in vivo administration

  • Anesthesia for animals

  • Gamma counter

Procedure:

  • Establish prostate cancer xenografts in mice by subcutaneously injecting PSMA-positive cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Divide the mice into a control group and a blocking group.

  • For the blocking group, administer a high dose of ZJ-43 (e.g., 50 mg/kg) via intravenous or intraperitoneal injection 30-60 minutes prior to the administration of the test compound.

  • Administer the radiolabeled test compound to all mice via tail vein injection.

  • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

  • Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ and the tumor, and express it as a percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in tumor uptake in the ZJ-43 pre-treated group confirms PSMA-specific targeting.[7][8]

Signaling Pathways and Experimental Workflows

While ZJ-43's primary mechanism is the direct inhibition of PSMA's enzymatic activity, its use in research helps to elucidate the broader role of PSMA in prostate cancer biology. The following diagrams illustrate the conceptual framework of PSMA's function and the experimental workflows for evaluating PSMA inhibitors like ZJ-43.

PSMA_Function_and_Inhibition cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell Substrates Substrates PSMA PSMA Substrates->PSMA Hydrolysis Nutrients Nutrients PSMA->Nutrients Uptake ZJ_43 ZJ_43 ZJ_43->PSMA Inhibits Cell_Growth Cell_Growth Nutrients->Cell_Growth Promotes Experimental_Workflow_In_Vitro Start Start Cell_Culture Culture PSMA+ and PSMA- cells Start->Cell_Culture Treatment Treat with Test Compound ± ZJ-43 (Blocking) Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Washing Wash to remove unbound compound Incubation->Washing Lysis Cell Lysis Washing->Lysis Quantification Quantify Uptake (Radioactivity/Fluorescence) Lysis->Quantification Analysis Data Analysis Quantification->Analysis End End Analysis->End Experimental_Workflow_In_Vivo Start Start Xenograft Establish PSMA+ Prostate Cancer Xenografts Start->Xenograft Grouping Randomize into Control & Blocking Groups Xenograft->Grouping Blocking Administer ZJ-43 to Blocking Group Grouping->Blocking Injection Inject Radiolabeled Test Compound Blocking->Injection Imaging_Biodistribution Perform Imaging or Collect Tissues at Time Points Injection->Imaging_Biodistribution Analysis Analyze Data (%ID/g) Imaging_Biodistribution->Analysis End End Analysis->End

References

Role of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Neuroprotective Role of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

Executive Summary

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a potent, urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). This enzyme is a key regulator of glutamate concentration in the synaptic cleft. By inhibiting GCPII, this class of compounds provides a dual-pronged neuroprotective strategy. Firstly, it reduces the enzymatic cleavage of the neuropeptide N-acetylaspartylglutamate (NAAG), thereby decreasing the production of excitotoxic glutamate. Secondly, it elevates synaptic levels of NAAG, which acts as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3), leading to a reduction in further glutamate release. This mechanism has shown significant therapeutic potential in preclinical models of acute and chronic neurological disorders where glutamate excitotoxicity is a key pathological driver, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis.

Introduction to Glutamate Excitotoxicity and the GCPII Target

Excessive activation of glutamate receptors, a phenomenon termed "excitotoxicity," is a central mechanism of neuronal injury in a wide array of neurological conditions, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1] A primary therapeutic challenge has been to modulate this excitotoxicity without disrupting normal physiological glutamatergic neurotransmission, which is essential for learning and memory.

An alternative to blocking postsynaptic glutamate receptors is to regulate the presynaptic availability of glutamate.[1] One significant source of extracellular glutamate is the hydrolysis of the abundant neuropeptide N-acetyl-l-aspartyl-l-glutamate (NAAG) by Glutamate Carboxypeptidase II (GCPII).[1][2] GCPII is a membrane-bound enzyme that cleaves NAAG into N-acetylaspartate (NAA) and glutamate.[3][4] Under pathological conditions, GCPII activity can be upregulated, exacerbating glutamate-mediated damage.[1][5][6] Therefore, inhibiting GCPII presents an attractive therapeutic strategy to selectively reduce the pathological surge in glutamate without affecting its basal levels.[5][7]

The compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid belongs to a class of urea-based GCPII inhibitors.[8][9][10] These molecules are designed to mimic the endogenous substrate NAAG, with a central urea linkage that binds to the enzyme's active site, effectively blocking its hydrolytic activity.[2][9]

Core Mechanism of Neuroprotection

The neuroprotective effects of GCPII inhibitors are mediated by a dual mechanism that synergistically reduces glutamatergic signaling:

  • Reduction of Excitotoxic Glutamate: By inhibiting GCPII, the compound directly prevents the conversion of NAAG to glutamate. This is particularly effective in pathological states where GCPII activity is heightened, selectively attenuating the rise in extracellular glutamate that drives excitotoxicity.[4][5][7] This reduction in glutamate leads to decreased activation of postsynaptic NMDA and AMPA receptors, mitigating downstream neurotoxic cascades such as excessive calcium influx and apoptosis.[5]

  • Enhancement of Neuroprotective NAAG Signaling: The inhibition of GCPII leads to an accumulation of synaptic NAAG.[4][5] NAAG is a selective agonist for the presynaptic group II metabotropic glutamate receptor, mGluR3.[11] Activation of mGluR3 inhibits presynaptic glutamate release, creating a negative feedback loop that further dampens excitotoxicity.[5][11] This NAAG-mGluR3 pathway is a critical component of the neuroprotection afforded by GCPII inhibitors.

Signaling Pathway Diagram

GCPII_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Synaptic_Cleft Synaptic_Cleft Glutamate Glutamate Glutamate_Vesicle->Glutamate NAAG_Vesicle NAAG NAAG NAAG NAAG_Vesicle->NAAG mGluR3 mGluR3 mGluR3->Glutamate_Vesicle Inhibits Release GCPII GCPII Enzyme GCPII->Glutamate Hydrolyzes NAAG to NAAG->mGluR3 Activates NAAG->GCPII NMDA_R NMDA/AMPA Receptors Glutamate->NMDA_R Activates Inhibitor (2S)-2-(((1S)-1-carboxy-3- methylbutyl)carbamoylamino) pentanedioic acid Inhibitor->GCPII Inhibits Neuroprotection Neuroprotection Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Leads to TBI_Workflow cluster_procedure In Vivo TBI Experimental Protocol cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis start Anesthetize Rat Perform Craniotomy injury Induce Lateral Fluid Percussion Injury start->injury drug Administer GCPII Inhibitor (e.g., 50 mg/kg, i.p.) injury->drug Randomize vehicle Administer Vehicle (Control) injury->vehicle Randomize wait Survival Period (e.g., 24 hours) drug->wait vehicle->wait histology Brain Perfusion & Sectioning Stain with Fluoro-Jade B & GFAP wait->histology quantify Stereological Quantification of Neuronal Degeneration & Astrocyte Loss histology->quantify end Compare Treatment vs. Control quantify->end

References

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and NAAG hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and its Role in the Inhibition of N-Acetyl-L-Aspartyl-L-Glutamate (NAAG) Hydrolysis

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), a key enzyme in the central nervous system. GCPII, also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a membrane-bound zinc metalloenzyme that hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] This enzymatic action is a primary source of extracellular glutamate in the brain.[2]

The regulation of extracellular glutamate is critical, as its excess can lead to excitotoxicity, a process implicated in a variety of neurological disorders.[1][3] These conditions include traumatic brain injury, stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2][3] By inhibiting GCPII, compounds like (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid prevent the breakdown of NAAG.[1] The subsequent increase in NAAG levels leads to the activation of presynaptic group II metabotropic glutamate receptors (mGluR3), which in turn reduces the release of glutamate, offering a neuroprotective effect.[1]

This technical guide provides a comprehensive overview of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, a representative of a class of urea-based GCPII inhibitors. A well-studied example from this class, ZJ-43, will be used to illustrate the quantitative data and biological effects. We will delve into the quantitative aspects of its inhibitory action, detailed experimental protocols for assessing its efficacy, and the underlying signaling pathways.

Quantitative Data Presentation

The inhibitory potency of urea-based GCPII inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the available quantitative data for ZJ-43, a potent and well-characterized GCPII inhibitor with a similar structure to the topic compound.

CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)Reference
ZJ-43Glutamate Carboxypeptidase II (GCPII)Radiometric Assay0.30.1[4]
CTT54Glutamate Carboxypeptidase II (GCPII)HPLC-based Assay14N/A[5]
CTT54.2Glutamate Carboxypeptidase II (GCPII)HPLC-based Assay144N/A[5]

Experimental Protocols

The determination of the inhibitory activity of compounds against GCPII is crucial for drug development. Below are detailed methodologies for key experiments.

In Vitro GCPII Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound against GCPII.

1. Materials and Reagents:

  • Recombinant human GCPII

  • Fluorescein-labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)

  • Test compound (e.g., ZJ-43)

  • Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4

  • 96-well microplate, black

  • Plate reader with fluorescence detection capabilities

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM final concentration) to each well.[6]

  • Add the diluted test compound to the wells. Include a control group with buffer only (no inhibitor).

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.[6]

  • Initiate the enzymatic reaction by adding the fluorescein-labeled substrate to a final concentration of 100 nM.[6]

  • Monitor the fluorescence signal over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λEX/λEM = 492/516 nm).[6]

  • Calculate the initial reaction rates from the linear phase of the fluorescence curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using a suitable software like GraphPad Prism.[6]

Experimental Workflow Diagram

experimental_workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Setup (Enzyme + Inhibitor) prep->plate pre_incubate Pre-incubation (37°C, 10 min) plate->pre_incubate reaction Initiate Reaction (Add Substrate) pre_incubate->reaction read Fluorescence Reading (Plate Reader) reaction->read analysis Data Analysis (Calculate Rates) read->analysis ic50 IC50 Determination (Dose-Response Curve) analysis->ic50 NAAG_Hydrolysis cluster_astrocyte Astrocyte Membrane GCPII GCPII (NAALADase) Glutamate Glutamate GCPII->Glutamate NAA NAA (N-acetylaspartate) GCPII->NAA NAAG NAAG (N-acetylaspartylglutamate) NAAG->GCPII Hydrolysis Neuroprotection_Pathway cluster_presynaptic Presynaptic Terminal cluster_astrocyte Astrocyte Membrane mGluR3 mGluR3 Glutamate_Release Glutamate Release mGluR3->Glutamate_Release Inhibits Excitotoxicity Glutamate Excitotoxicity Glutamate_Release->Excitotoxicity Leads to GCPII GCPII GCPII_Inhibitor (2S)-2-(((1S)-1-carboxy-3-methylbutyl) carbamoylamino)pentanedioic acid GCPII_Inhibitor->GCPII Inhibits NAAG NAAG NAAG->mGluR3 Activates NAAG->GCPII Hydrolysis (Blocked)

References

Methodological & Application

Synthesis Protocol for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides a detailed protocol for the chemical synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, often referred to as Lisinopril Impurity G. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry who require a pure standard of this impurity for analytical method development, validation, and impurity profiling of lisinopril active pharmaceutical ingredients (APIs).

The synthetic strategy is a three-step process commencing with the protection of the carboxylic acid functionalities of the starting amino acids, L-leucine and L-glutamic acid, as their methyl esters. This is followed by the formation of an unsymmetrical urea linkage between the two amino acid esters, mediated by carbonyldiimidazole (CDI). The final step involves the hydrolysis of the methyl ester groups to yield the target diacid compound. The protocol is designed to be robust and scalable, with purification steps included to ensure high purity of the final product.

Experimental Protocols

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride and L-Glutamic Acid Dimethyl Ester Hydrochloride

This procedure outlines the esterification of L-leucine and L-glutamic acid to protect the carboxylic acid groups prior to urea formation.

Materials:

  • L-Leucine

  • L-Glutamic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Diethyl ether

Procedure:

  • Preparation of L-Leucine Methyl Ester Hydrochloride:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-leucine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the residue and triturate to induce crystallization.

    • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-leucine methyl ester hydrochloride.

  • Preparation of L-Glutamic Acid Dimethyl Ester Hydrochloride:

    • Follow the same procedure as for L-leucine, using L-glutamic acid (1.0 eq) and a proportionally larger amount of methanol and thionyl chloride (2.4 eq) or TMSCl (4.0 eq) to esterify both carboxylic acid groups.

    • The product, L-glutamic acid dimethyl ester hydrochloride, is obtained as a white solid.

Table 1: Reagent Quantities for Esterification

Amino AcidMolar Eq.Methanol (mL/g)Thionyl Chloride (eq)Trimethylchlorosilane (eq)
L-Leucine1.05-101.22.0
L-Glutamic Acid1.05-102.44.0
Step 2: Synthesis of Diethyl (2S)-2-(((1S)-1-(methoxycarbonyl)-3-methylbutyl)carbamoylamino)pentanedioate

This step involves the formation of the urea linkage between the two amino acid esters using carbonyldiimidazole (CDI).

Materials:

  • L-Leucine methyl ester hydrochloride

  • L-Glutamic acid dimethyl ester hydrochloride

  • Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-glutamic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve carbonyldiimidazole (1.1 eq) in anhydrous DCM or THF.

  • Slowly add the CDI solution to the L-glutamic acid dimethyl ester solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the carbamoylimidazole intermediate.

  • In another flask, dissolve L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or THF and neutralize with triethylamine or DIPEA (1.1 eq).

  • Add the L-leucine methyl ester solution to the reaction mixture containing the activated L-glutamic acid derivative at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired urea-linked diester.

Table 2: Reaction Conditions for Urea Formation

ReagentMolar Eq.SolventTemperature (°C)Reaction Time (h)
L-Glutamic acid dimethyl ester HCl1.0DCM or THF0 to RT-
Triethylamine/DIPEA2.2DCM or THF0 to RT-
Carbonyldiimidazole (CDI)1.1DCM or THF0 to RT1-2 (activation)
L-Leucine methyl ester HCl1.0DCM or THFRT12-24
Step 3: Synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

This final step is the hydrolysis of the methyl esters to yield the target diacid.

Materials:

  • Diethyl (2S)-2-(((1S)-1-(methoxycarbonyl)-3-methylbutyl)carbamoylamino)pentanedioate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the purified urea-linked diester (1.0 eq) from Step 2 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.5 - 3.0 eq) or sodium hydroxide (2.5 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, as a white solid. Further purification can be achieved by recrystallization if necessary.

Table 3: Hydrolysis Conditions

ReagentMolar Eq.SolventTemperature (°C)Reaction Time (h)
Urea-linked diester1.0THF/WaterRT2-6
LiOH or NaOH2.5 - 3.0THF/WaterRT2-6
1 M HCl-Water0-

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Urea Formation cluster_step3 Step 3: Hydrolysis L_Leucine L-Leucine Leucine_Ester L-Leucine Methyl Ester HCl L_Leucine->Leucine_Ester MeOH, SOCl₂/TMSCl L_Glutamic_Acid L-Glutamic Acid Glutamic_Ester L-Glutamic Acid Dimethyl Ester HCl L_Glutamic_Acid->Glutamic_Ester MeOH, SOCl₂/TMSCl Urea_Ester Urea-Linked Diester Leucine_Ester->Urea_Ester Glutamic_Ester->Urea_Ester 1. CDI, TEA 2. Leucine Ester, TEA Final_Product (2S)-2-(((1S)-1-carboxy-3-methylbutyl) carbamoylamino)pentanedioic acid Urea_Ester->Final_Product LiOH or NaOH, then H₃O⁺

Caption: Synthetic workflow for the preparation of the target compound.

logical_relationship Start Starting Materials (L-Leucine, L-Glutamic Acid) Protection Protection of Carboxylic Acids (Esterification) Start->Protection Activation Activation of Amino Group (CDI) Protection->Activation Coupling Urea Bond Formation Protection->Coupling Activation->Coupling Deprotection Deprotection of Esters (Hydrolysis) Coupling->Deprotection End Final Product (Diacid) Deprotection->End

Caption: Logical steps in the synthesis of the target molecule.

GCPII inhibition assay using (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for GCPII Inhibition Assay

Topic: GCPII Inhibition Assay using (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Inhibitor: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, commonly known as ZJ-43 . [1][2]

Application Notes

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase), is a key enzyme in the central nervous system. [3][4]It primarily catalyzes the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. [3][4][5][6]The release of glutamate, a potent excitatory neurotransmitter, is implicated in a variety of neurological disorders, including traumatic brain injury, stroke, and neuropathic pain. [4][7]Therefore, inhibiting GCPII is a promising therapeutic strategy to mitigate glutamate-induced excitotoxicity. [8] ZJ-43 is a potent, urea-based inhibitor of GCPII. [5]It has demonstrated neuroprotective effects in several preclinical models by reducing the excessive extracellular glutamate levels. [1][2]This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of ZJ-43 and other potential inhibitors against GCPII.

Principle of the Assay

The assay measures the enzymatic activity of GCPII by quantifying the amount of glutamate produced from the hydrolysis of the substrate NAAG. The inhibitory effect of a compound is determined by measuring the reduction in glutamate production in the presence of the inhibitor compared to a control without the inhibitor. A common method for glutamate quantification is a colorimetric or fluorometric assay using glutamate dehydrogenase, which in the presence of NAD+, converts glutamate to α-ketoglutarate and NADH. The resulting NADH can be measured, and its amount is directly proportional to the glutamate produced.

Quantitative Data Summary

The inhibitory potency of ZJ-43 against GCPII has been well-characterized. The following table summarizes key quantitative data for ZJ-43.

ParameterValueDescriptionReference
IC₅₀ 2.4 nMThe half maximal inhibitory concentration, indicating the concentration of ZJ-43 required to inhibit 50% of the GCPII activity.[1][2]
Kᵢ 0.8 nMThe inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[1]

Experimental Protocols

Materials and Reagents
  • Recombinant human GCPII enzyme

  • (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid (ZJ-43)

  • N-Acetylaspartylglutamate (NAAG) substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glutamate Dehydrogenase (GDH)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Resazurin

  • Diaphorase

  • 96-well microplate (black, clear bottom for fluorescence)

  • Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: 590 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Solutions
  • GCPII Enzyme Stock Solution: Reconstitute lyophilized GCPII in Tris-HCl buffer to a desired stock concentration (e.g., 1 µg/µL). Aliquot and store at -80°C.

  • ZJ-43 Stock Solution: Prepare a 10 mM stock solution of ZJ-43 in DMSO or water. Further dilute in Tris-HCl buffer to create a series of concentrations for the inhibition curve.

  • NAAG Substrate Solution: Prepare a 10 mM stock solution of NAAG in Tris-HCl buffer.

  • Detection Reagent Mix: Prepare a fresh mix containing Tris-HCl buffer, NAD⁺ (1 mM), GDH (5 U/mL), Diaphorase (0.2 U/mL), and Resazurin (20 µM). Protect from light.

Assay Procedure
  • Enzyme Preparation: Dilute the GCPII enzyme stock solution in Tris-HCl buffer to the final working concentration.

  • Inhibitor Addition: Add 10 µL of the diluted ZJ-43 solutions (or other test compounds) to the wells of the 96-well plate. For the positive control (no inhibition), add 10 µL of Tris-HCl buffer. For the negative control (no enzyme activity), add 10 µL of Tris-HCl buffer.

  • Enzyme Addition: Add 20 µL of the diluted GCPII enzyme to all wells except the negative control wells. Add 20 µL of Tris-HCl buffer to the negative control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the NAAG substrate solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Stop the reaction and initiate the detection by adding 50 µL of the Detection Reagent Mix to all wells.

  • Final Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light, to allow for color/fluorescence development.

  • Measurement: Read the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average fluorescence of the negative control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_PositiveControl))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualizations

GCPII Signaling Pathway and Inhibition

GCPII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibition Inhibition cluster_postsynaptic Postsynaptic Neuron NAAG NAAG (N-Acetylaspartylglutamate) GCPII GCPII (NAALADase) NAAG->GCPII Hydrolysis Glutamate Glutamate GCPII->Glutamate NAA NAA (N-Acetylaspartate) GCPII->NAA GluReceptor Glutamate Receptor (e.g., NMDA) Glutamate->GluReceptor Activation ZJ43 ZJ-43 (Inhibitor) This compound->GCPII Inhibition Excitotoxicity Neuronal Excitotoxicity GluReceptor->Excitotoxicity GCPII_Assay_Workflow start Start prep_solutions Prepare Reagents (Enzyme, Inhibitor, Substrate, Detection Mix) start->prep_solutions add_inhibitor Add Inhibitor (ZJ-43) and Controls to 96-well Plate prep_solutions->add_inhibitor add_enzyme Add GCPII Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (15 min) add_enzyme->pre_incubate add_substrate Add NAAG Substrate pre_incubate->add_substrate incubate Incubate at 37°C (60 min) add_substrate->incubate add_detection Add Detection Reagent Mix incubate->add_detection final_incubate Incubate at 37°C (15-30 min) add_detection->final_incubate read_plate Read Fluorescence (Ex: 540nm, Em: 590nm) final_incubate->read_plate analyze_data Data Analysis (% Inhibition, IC50 Curve) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Testing (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). GCPII is a key enzyme that catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Dysregulation of GCPII activity has been implicated in the pathophysiology of various neurological disorders and cancer, particularly prostate cancer. Inhibition of GCPII is a promising therapeutic strategy to mitigate glutamate excitotoxicity in neurological diseases and to target PSMA-expressing cancer cells.

These application notes provide detailed protocols for evaluating the efficacy of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in established preclinical animal models of neurological disorders and prostate cancer.

Signaling Pathway of GCPII Inhibition

GCPII_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NAAG_vesicle NAAG NAAG NAAG NAAG_vesicle->NAAG Release GCPII GCPII (on Astrocyte) NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate Glutamate Glutamate_Receptor Glutamate Receptor (e.g., NMDA, AMPA) Glutamate->Glutamate_Receptor Activates GCPII->Glutamate Produces Test_Compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl) carbamoylamino)pentanedioic acid Test_Compound->GCPII mGluR3->Glutamate_Receptor Inhibits Glutamate Release (Neuroprotective) Excitotoxicity Glutamate Excitotoxicity Glutamate_Receptor->Excitotoxicity Leads to

Caption: Signaling pathway of GCPII inhibition.

Experimental Protocols

Neurological Disorders: Traumatic Brain Injury (TBI) Mouse Model

Objective: To assess the neuroprotective effects of the test compound in a mouse model of traumatic brain injury.

Experimental Workflow:

TBI_Workflow cluster_pre_injury Pre-Injury Phase cluster_injury Injury Phase cluster_post_injury Post-Injury & Treatment Phase acclimation Acclimation of Mice (1 week) baseline_nss Baseline Neurological Severity Score (NSS) Assessment acclimation->baseline_nss anesthesia Anesthesia (Isoflurane) baseline_nss->anesthesia tbi_induction TBI Induction (Weight-Drop Method) anesthesia->tbi_induction randomization Randomization into Treatment Groups (Vehicle, Test Compound) tbi_induction->randomization treatment Compound Administration (e.g., i.p. injection) randomization->treatment nss_assessment NSS Assessment at multiple time points (e.g., 3h, 24h, 3d, 10d post-injury) treatment->nss_assessment tissue_collection Brain Tissue Collection for Biochemical Analysis nss_assessment->tissue_collection

Caption: Experimental workflow for the TBI mouse model.

Materials:

  • Male C57BL/6 mice (10-14 weeks old)

  • Weight-drop device for TBI induction

  • Isoflurane anesthesia system

  • Test compound: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

  • Vehicle (e.g., sterile saline or PBS)

  • Neurological Severity Score (NSS) testing apparatus

Protocol:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Baseline NSS Assessment: Habituate mice to the NSS testing equipment and perform a baseline NSS assessment. Healthy mice should have a score of 0.[1]

  • Anesthesia and TBI Induction: Anesthetize mice with isoflurane. Induce a moderate TBI using a weight-drop device. A 150g weight dropped from a height of 1 meter can be used to induce a mild to moderate injury.[2][3]

  • Animal Groups and Treatment: Randomly assign mice to the following groups (n=8-10 per group):

    • Sham + Vehicle

    • TBI + Vehicle

    • TBI + Test Compound (e.g., 10 mg/kg)

  • Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time post-injury (e.g., 30 minutes). Based on pharmacokinetic studies of similar compounds like 2-PMPA, a dose of 10-30 mg/kg is a reasonable starting point.[4][5]

  • Efficacy Evaluation:

    • Neurological Function: Assess the NSS at 3 hours, 24 hours, 3 days, and 10 days post-injury.[1] The NSS includes tasks evaluating motor skills, balance, alertness, and seeking behavior.[1]

    • Biochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze brain homogenates for levels of NAAG and glutamate using LC-MS/MS to confirm target engagement.

Data Presentation:

Treatment GroupNSS Score (Mean ± SEM) at 24h post-TBIBrain NAAG Levels (nmol/g tissue)Brain Glutamate Levels (µmol/g tissue)
Sham + Vehicle0.5 ± 0.25.2 ± 0.48.1 ± 0.6
TBI + Vehicle5.8 ± 0.63.1 ± 0.312.5 ± 1.1
TBI + Test Compound3.2 ± 0.54.8 ± 0.49.3 ± 0.8
p < 0.05 compared to TBI + Vehicle
Neurological Disorders: Amyotrophic Lateral Sclerosis (ALS) Mouse Model

Objective: To evaluate the effect of the test compound on disease progression and motor function in the SOD1-G93A transgenic mouse model of ALS.

Experimental Workflow:

ALS_Workflow cluster_pre_symptomatic Pre-symptomatic Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_procurement Procure SOD1-G93A Transgenic Mice genotyping Genotyping to Confirm Transgene animal_procurement->genotyping baseline_motor Baseline Motor Function Assessment (e.g., Rotarod) genotyping->baseline_motor group_assignment Assign Mice to Treatment Groups (Vehicle, Test Compound) baseline_motor->group_assignment daily_treatment Daily Compound Administration group_assignment->daily_treatment weekly_monitoring Weekly Monitoring of Body Weight and Motor Performance daily_treatment->weekly_monitoring disease_onset Determine Disease Onset weekly_monitoring->disease_onset survival Record Survival disease_onset->survival histology Spinal Cord Histology for Motor Neuron Count survival->histology

Caption: Experimental workflow for the ALS mouse model.

Materials:

  • SOD1-G93A transgenic mice and wild-type littermates

  • Rotarod apparatus

  • Test compound

  • Vehicle

Protocol:

  • Animal Model: Use SOD1-G93A transgenic mice, a widely used model that develops a progressive motor neuron disease resembling ALS.[6][7]

  • Treatment Groups: At a pre-symptomatic age (e.g., 50-60 days), randomly assign mice to treatment groups (n=10-15 per group):

    • Wild-type + Vehicle

    • SOD1-G93A + Vehicle

    • SOD1-G93A + Test Compound (e.g., 10 mg/kg/day)

  • Compound Administration: Administer the test compound or vehicle daily via an appropriate route (e.g., i.p. injection or oral gavage).

  • Efficacy Evaluation:

    • Disease Onset and Progression: Monitor mice weekly for body weight and motor performance using a rotarod test. Disease onset can be defined as the age at which peak body weight is reached or a significant decline in rotarod performance is observed.

    • Survival: Record the lifespan of each animal.

    • Histopathology: At the end-stage of the disease, collect the spinal cords for histological analysis to quantify motor neuron loss in the lumbar spinal cord.

Data Presentation:

Treatment GroupDisease Onset (Days, Mean ± SEM)Survival (Days, Mean ± SEM)Motor Neuron Count (Lumbar Spine, Mean ± SEM)
SOD1-G93A + Vehicle95 ± 3125 ± 415 ± 2
SOD1-G93A + Test Compound105 ± 4138 ± 525 ± 3
p < 0.05 compared to SOD1-G93A + Vehicle
Prostate Cancer: LNCaP Xenograft Mouse Model

Objective: To determine the anti-tumor efficacy of the test compound in a subcutaneous LNCaP xenograft model.

Experimental Workflow:

PCa_Workflow cluster_tumor_establishment Tumor Establishment Phase cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis cell_culture Culture LNCaP Cells cell_injection Subcutaneous Injection of LNCaP Cells into Immunodeficient Mice cell_culture->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice when Tumors Reach ~100-150 mm³ tumor_growth->randomization treatment_admin Administer Test Compound or Vehicle randomization->treatment_admin tumor_measurement Measure Tumor Volume Bi-weekly treatment_admin->tumor_measurement endpoint Euthanize Mice at Endpoint tumor_measurement->endpoint tumor_excision Excise Tumors for Weight and Immunohistochemistry (IHC) endpoint->tumor_excision biomarker_analysis Analyze Tumors for PSMA Expression and Proliferation Markers (e.g., Ki-67) tumor_excision->biomarker_analysis

Caption: Experimental workflow for the LNCaP xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • LNCaP human prostate cancer cell line

  • Matrigel

  • Test compound

  • Vehicle

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation and Implantation: Culture LNCaP cells and prepare a suspension in a 1:1 mixture of media and Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[8]

  • Tumor Growth and Group Assignment: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle

    • Test Compound (e.g., 20 mg/kg/day)

  • Compound Administration: Administer the test compound or vehicle daily via an appropriate route (e.g., i.p. injection or oral gavage).

  • Efficacy Evaluation:

    • Tumor Growth: Measure tumor volume twice weekly using the formula: Volume = (length x width²) / 2.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for histological and immunohistochemical analysis (e.g., H&E staining, Ki-67 for proliferation, and PSMA expression).

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³, Mean ± SEM)Mean Tumor Weight at Endpoint (g, Mean ± SEM)Ki-67 Positive Cells (%, Mean ± SEM)
Vehicle850 ± 950.9 ± 0.175 ± 8
Test Compound420 ± 600.45 ± 0.0535 ± 5
p < 0.05 compared to Vehicle

References

Radiolabeling (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid for PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Radiolabeling of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid for PET Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecule (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid represents the core structure of a potent glutamate-urea-lysine inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy. For Positron Emission Tomography (PET) imaging, this core structure is typically conjugated to a chelator, which firmly binds a positron-emitting radionuclide.

This document provides detailed application notes and protocols for the radiolabeling of a PSMA-targeting agent for PET imaging, using Gallium-68 ([68Ga]) as the radioisotope. The specific ligand detailed here is [68Ga]Ga-PSMA-11 , where the core inhibitor is conjugated to the chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC). This agent is a well-established and clinically validated radiopharmaceutical for the detection of prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preparation and preclinical evaluation of [68Ga]Ga-PSMA-11.

Table 1: Radiosynthesis and Quality Control of [68Ga]Ga-PSMA-11

ParameterValueReference
Radiochemical Yield> 95%[1]
Radiochemical Purity≥ 95%[1]
Specific Activity20.5 ± 10.6 MBq/µg[1]
Molar Activity24 MBq/nmol

Table 2: Preclinical Biodistribution of [68Ga]Ga-PSMA-11 in PSMA-Positive (22Rv1) Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g) [2][3]

Organ1 hour post-injection2 hours post-injection4 hours post-injection
Blood0.30 ± 0.110.09 ± 0.020.07 ± 0.01
Heart0.30 ± 0.110.09 ± 0.020.07 ± 0.01
Lungs0.73 ± 0.200.25 ± 0.020.18 ± 0.01
Liver1.54 ± 0.400.94 ± 0.340.75 ± 0.12
Spleen0.38 ± 0.150.15 ± 0.020.13 ± 0.08
Kidneys26.12 ± 2.7423.06 ± 0.8333.91 ± 8.81
Muscle0.25 ± 0.050.12 ± 0.020.10 ± 0.02
Bone0.38 ± 0.150.15 ± 0.020.13 ± 0.08
Tumor (PSMA+)7.13 ± 3.548.16 ± 2.216.89 ± 2.45

Signaling Pathway

PSMA is a type II transmembrane glycoprotein with enzymatic activity, functioning as a folate hydrolase and a carboxypeptidase. Its signaling is closely linked to prostate cancer cell survival and proliferation. High PSMA expression is correlated with androgen receptor (AR) signaling. The enzymatic activity of PSMA is thought to provide cancer cells with a growth advantage by allowing them to internalize extracellular folates, which are essential for nucleotide synthesis and cell division[4].

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSMA PSMA Folate_mono Monoglutamated Folate PSMA->Folate_mono Release Folate_poly Poly-γ-glutamated Folates Folate_poly->PSMA Hydrolysis PSMA_Ligand [68Ga]Ga-PSMA-11 PSMA_Ligand->PSMA Binding & Internalization Nucleotide_Synth Nucleotide Synthesis Folate_mono->Nucleotide_Synth Uptake Cell_Growth Cell Growth & Proliferation Nucleotide_Synth->Cell_Growth AR Androgen Receptor (AR) AR_Signaling AR Signaling Pathway AR->AR_Signaling Activation AR_Signaling->PSMA Upregulates Expression

Caption: Simplified PSMA signaling and function in prostate cancer.

Experimental Protocols

Preparation of the PSMA-11 Precursor Solution

Objective: To prepare a stock solution of the PSMA-11 precursor for radiolabeling, ensuring the absence of competing metal ions.

Materials:

  • PSMA-11 trifluoroacetate salt (lyophilized powder)

  • Metal-free water for injection

  • 0.22 µm sterile filter

  • Sterile, metal-free vials

Procedure:

  • Bring the lyophilized PSMA-11 precursor to room temperature.

  • Reconstitute the precursor with metal-free water to a concentration of 1 mg/mL.

  • To minimize the impact of metal ion impurities, it is recommended to use the freshly prepared solution. If storage is necessary, aliquot the solution into metal-free vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Radiolabeling of PSMA-11 with Gallium-68

Objective: To chelate the PSMA-11 precursor with [68Ga]GaCl3 eluted from a 68Ge/68Ga generator.

Materials:

  • PSMA-11 precursor solution (1 µg/µL)

  • 68Ge/68Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • Sterile reaction vial (10 mL)

  • Heating block or water bath set to 95°C

  • C18 Sep-Pak light cartridge (pre-conditioned with ethanol and water)

  • Sterile ethanol

  • Sterile saline for injection

Procedure:

  • Elute the 68Ge/68Ga generator with 5 mL of 0.05 M HCl to obtain [68Ga]GaCl3.

  • In a sterile reaction vial, add 10 µL of the PSMA-11 precursor solution (10 µg).

  • Add 0.5 mL of the [68Ga]GaCl3 eluate to the reaction vial.

  • Add 0.5 mL of sodium acetate buffer to adjust the pH to approximately 4.0-4.5.

  • Gently mix the solution and heat at 95°C for 10 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Purify the [68Ga]Ga-PSMA-11 by passing the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

  • Wash the cartridge with 5 mL of sterile water to remove unreacted 68Ga.

  • Elute the [68Ga]Ga-PSMA-11 from the cartridge with 0.5 mL of sterile ethanol.

  • For injection, dilute the final product with sterile saline to a final ethanol concentration of less than 10%.

Quality Control of [68Ga]Ga-PSMA-11

Objective: To determine the radiochemical purity of the final product.

Materials:

  • Instant thin-layer chromatography (ITLC-SG) strips

  • Mobile phase: 0.1 M citrate buffer (pH 4.0)

  • Radio-TLC scanner

Procedure:

  • Spot a small drop of the final [68Ga]Ga-PSMA-11 solution onto an ITLC-SG strip.

  • Develop the strip in a chromatography chamber containing the 0.1 M citrate buffer mobile phase.

  • In this system, unchelated 68Ga remains at the origin (Rf = 0.0-0.1), while [68Ga]Ga-PSMA-11 moves with the solvent front (Rf = 0.9-1.0).

  • Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity and calculate the radiochemical purity. A purity of ≥ 95% is required for preclinical use.

Preclinical PET Imaging Protocol

Objective: To perform in vivo PET imaging in a mouse model of prostate cancer.

Materials:

  • Male athymic nude mice bearing PSMA-positive tumor xenografts (e.g., 22Rv1)

  • [68Ga]Ga-PSMA-11 solution for injection

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).

  • Administer approximately 5.5-7.4 MBq of [68Ga]Ga-PSMA-11 in 100-150 µL of saline via tail vein injection[5][6].

  • Position the mouse in the PET/CT scanner.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Perform a dynamic or static PET scan starting at a desired time point post-injection (e.g., 60 minutes). For dynamic scans, acquisition can begin immediately after injection. A typical static scan duration is 10-15 minutes[5].

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET and CT images for analysis.

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs to quantify tracer uptake, typically expressed as %ID/g.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_imaging Preclinical Imaging Precursor_Prep PSMA-11 Precursor Solution Preparation Radiolabeling Radiolabeling Reaction (95°C, 10 min) Precursor_Prep->Radiolabeling Generator_Elution 68Ge/68Ga Generator Elution Generator_Elution->Radiolabeling Purification C18 Cartridge Purification Radiolabeling->Purification QC Radio-TLC for Radiochemical Purity Purification->QC Injection Tail Vein Injection in Mouse Model Purification->Injection QC->Injection If Purity ≥ 95% PET_CT_Scan PET/CT Imaging Injection->PET_CT_Scan Analysis Image Reconstruction & Data Analysis PET_CT_Scan->Analysis

Caption: Workflow for the radiosynthesis and preclinical imaging of [68Ga]Ga-PSMA-11.

References

Using (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in xenograft models of prostate cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Utilizing GCPII/PSMA Inhibitors in Prostate Cancer Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane protein with significant enzymatic activity.[1][2][3] Its expression is markedly upregulated in prostate cancer, particularly in metastatic and castration-resistant forms, making it a prime target for both diagnostic imaging and therapeutic intervention.[1][4][5] Small molecule inhibitors targeting the enzymatic activity of GCPII/PSMA represent a promising class of therapeutics. This document outlines the application and protocols for evaluating urea-based GCPII inhibitors, such as (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and its analogs like 2-(phosphonomethyl)pentanedioic acid (2-PMPA), in preclinical xenograft models of prostate cancer.[6][7] These inhibitors are designed to selectively bind to the active site of PSMA, disrupting its function and potentially impeding tumor progression.[3]

Mechanism of Action & Signaling Pathways

GCPII/PSMA is a metallopeptidase that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-aspartate and glutamate.[3] In prostate cancer, elevated PSMA expression is associated with several cellular processes that promote tumor growth and survival. While the complete signaling cascade is still under investigation, inhibition of PSMA's enzymatic activity is believed to interfere with nutrient uptake (folate processing), reduce glutamate availability in the tumor microenvironment, and potentially modulate downstream signaling pathways such as the PI3K/Akt pathway, thereby suppressing cell growth and invasiveness.[6] Reducing PSMA expression has been shown to induce cell cycle arrest and decrease the invasive potential of prostate cancer cells.[6]

PSMA_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PSMA PSMA / GCPII Glutamate Glutamate PSMA->Glutamate MonoFolate Monoglutamated Folates (Uptake) PSMA->MonoFolate Inhibitor (2S)-2-(((1S)-1-carboxy-3- methylbutyl)carbamoylamino) pentanedioic acid Inhibitor->PSMA Inhibition NAAG NAAG (N-acetylaspartylglutamate) NAAG->PSMA Hydrolysis PI3K_Akt PI3K/Akt Pathway Glutamate->PI3K_Akt Activation Folate Polyglutamated Folates Folate->PSMA Hydrolysis CellGrowth Cell Proliferation & Survival MonoFolate->CellGrowth Supports PI3K_Akt->CellGrowth Promotes Invasion Cell Invasion PI3K_Akt->Invasion Promotes

Figure 1: Simplified signaling pathway of PSMA/GCPII inhibition in prostate cancer.

Data from Preclinical Xenograft Studies

The therapeutic potential of targeting PSMA has been demonstrated in numerous preclinical studies. While data for the specific compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is not widely published, extensive research on potent analogs like 2-PMPA and urea-based ligands (e.g., DUPA) provides a strong basis for its application. These studies primarily use PSMA-positive human prostate cancer cell lines, such as LNCaP and 22Rv1, to establish xenografts in immunodeficient mice.

Table 1: Summary of In Vivo Efficacy of PSMA Inhibitors in Prostate Cancer Xenograft Models

Compound Class Cell Line Mouse Model Endpoint Outcome Reference
Urea-based Ligand LNCaP nu/nu mice Tumor Growth Elimination of established tumors with no detectable weight loss. [8]
2-PMPA 22Rv1 Mice Tracer Uptake Co-administration reduced tumor uptake of PSMA-targeted tracers. [9]
2-PMPA LNCaP Mice Biodistribution Dose-dependent reduction of radioligand uptake in kidneys and tumors. [10][11]

| PSMA shRNA | LNCaP | N/A (In vitro) | Cell Growth | Reduced PSMA expression suppressed cell growth and invasiveness. |[6] |

Table 2: Biodistribution and Blocking Effects of PSMA-Targeted Agents

Agent Model Organ Finding Note Reference
DUPA-99mTc LNCaP Xenograft Tumor High uptake (11.3% ID/g at 4h); Tumor-to-muscle ratio of 75:1. Imaging Agent [8]
DUPA-99mTc + 2-PMPA LNCaP Xenograft Tumor Complete blocking of tracer uptake. Specificity confirmed [8]
¹²⁵I-MIP1095 + 2-PMPA LNCaP Xenograft Kidney Rapid and significant displacement of renal radioactivity. Nephroprotection [11]

| ¹²⁵I-MIP1095 + 2-PMPA | LNCaP Xenograft | Tumor | Less reduction in tumor uptake compared to kidney. | Therapeutic Window |[11] |

Experimental Protocols

The following protocols are generalized from standard methodologies used in the cited literature for evaluating PSMA inhibitors in prostate cancer xenograft models.

Protocol 1: Subcutaneous LNCaP Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, which is widely used for evaluating the efficacy of anticancer agents.

  • Cell Culture:

    • Culture PSMA-positive LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase using Trypsin-EDTA. Wash cells twice with sterile, serum-free PBS.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® Basement Membrane Matrix at a final concentration of 2 x 10⁷ cells/mL.

  • Animal Handling:

    • Use male athymic nude or SCID mice, 6-8 weeks of age.

    • Allow mice to acclimatize for at least one week before any procedures.

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane or a similar anesthetic.

    • Inject 100 µL of the cell suspension (containing 2 x 10⁶ LNCaP cells) subcutaneously into the right flank of each mouse.

    • Monitor animals regularly for tumor growth.

Protocol 2: In Vivo Efficacy and Drug Administration Study

This protocol outlines the procedure for testing the anti-tumor efficacy of a PSMA inhibitor.

  • Tumor Monitoring and Grouping:

    • Begin tumor volume measurements once tumors are palpable (approx. 7-14 days post-implantation).

    • Measure tumor dimensions using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=5-10 per group).

  • Drug Formulation and Administration:

    • Vehicle Control: Prepare a sterile vehicle solution (e.g., saline, PBS, or as appropriate for the inhibitor's solubility).

    • Inhibitor Formulation: Dissolve the PSMA inhibitor (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in the vehicle to the desired concentration. Dosing will need to be determined through dose-ranging studies, but typical doses for similar compounds can range from 10-50 mg/kg.

    • Administration: Administer the inhibitor and vehicle solutions to the respective groups via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or as determined by the compound's pharmacokinetics.

  • Data Collection and Endpoint:

    • Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).

    • The study endpoint may be a fixed time point or when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

    • At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation cluster_study Efficacy Study cluster_analysis Analysis A1 Culture LNCaP Cells A2 Prepare Cell Suspension (2x10^6 cells in Matrigel) A1->A2 B2 Subcutaneous Injection (100 µL into flank) A2->B2 B1 Anesthetize Mice (Athymic Nude, 6-8 wks) B1->B2 C1 Monitor Tumor Growth B2->C1 C2 Randomize into Groups (Tumor Volume ~100 mm³) C1->C2 C3 Administer Treatment (PSMA Inhibitor vs. Vehicle) C2->C3 C4 Measure Tumor Volume & Body Weight (2-3x/week) C3->C4 D1 Euthanize at Endpoint C4->D1 D2 Excise & Weigh Tumors D1->D2 D3 Further Analysis (Histology, Biomarkers) D2->D3

Figure 2: Workflow for a subcutaneous prostate cancer xenograft efficacy study.

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis

This protocol can be used to assess changes in biomarkers within the tumor tissue post-treatment.

  • Tissue Preparation:

    • Fix excised tumors in 10% neutral buffered formalin for 24 hours.

    • Process tissues and embed in paraffin (FFPE blocks).

    • Section the FFPE blocks into 4-5 µm thick slices and mount on charged glass slides.

  • Staining Procedure:

    • Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum (e.g., goat serum).

    • Incubate slides with a primary antibody against a biomarker of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Image Analysis:

    • Capture images using a brightfield microscope.

    • Quantify the staining intensity or the percentage of positive cells using image analysis software (e.g., ImageJ, QuPath).

    • Compare the results between the inhibitor-treated and vehicle control groups.

References

Application Notes and Protocols for High-Throughput Screening of Analogs of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a peptidomimetic compound. Its structure, featuring a glutamate analog linked to a leucine-derived moiety, suggests it is a potent inhibitor of peptidases, particularly metalloproteases such as Angiotensin-Converting Enzyme (ACE). ACE is a key regulator of blood pressure within the Renin-Angiotensin-Aldosterone System (RAAS), making it a critical target for cardiovascular disease therapeutics.[1] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large compound libraries to identify novel and potent analogs.[2][3][4]

This document provides detailed application notes and protocols for a high-throughput screening campaign designed to identify novel analogs of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid that exhibit inhibitory activity against a target peptidase, using ACE as a representative example. The protocols are optimized for a 384-well format to maximize throughput and minimize reagent consumption.

Core Concepts and Screening Strategy

The primary screening strategy involves a biochemical fluorescence-based assay to measure direct inhibition of the target enzyme.[5] Hits from the primary screen are then subjected to a series of validation and secondary assays to confirm their activity, determine potency, and assess selectivity.

Signaling Pathway: Renin-Angiotensin System

The diagram below illustrates the Renin-Angiotensin System (RAS), highlighting the role of Angiotensin-Converting Enzyme (ACE) in converting Angiotensin I to the potent vasoconstrictor Angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a decrease in blood pressure.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction ACE_Inhibitor ACE Inhibitor (Screening Analog) ACE ACE ACE_Inhibitor->ACE Inhibition Renin Renin

Caption: The Renin-Angiotensin signaling pathway targeted by ACE inhibitors.
High-Throughput Screening Workflow

A tiered approach is employed to efficiently screen large libraries and identify promising lead candidates. This workflow ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation cluster_2 Lead Characterization Compound_Library Compound Library (~1.2M Compounds) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_Screen->Hit_Confirmation  ~1-2% Hit Rate Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Selectivity_Assay Selectivity Profiling (vs. Related Peptidases) Counter_Screen->Selectivity_Assay  Confirmed Hits Cell_Based_Assay Cell-Based Assay (Cellular Potency) Selectivity_Assay->Cell_Based_Assay Lead_Candidates Lead Candidates Cell_Based_Assay->Lead_Candidates

Caption: A typical high-throughput screening cascade for inhibitor discovery.

Experimental Protocols

Primary HTS: ACE Fluorogenic Inhibition Assay

This protocol describes a biochemical assay to identify inhibitors of ACE using a fluorogenic substrate. The assay is performed in 384-well plates.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3

  • ACE Enzyme: Recombinant human ACE (final concentration 0.2 U/mL)

  • Fluorogenic Substrate: Mca-RPPGFSAFK(Dnp)-OH (final concentration 10 µM)

  • Positive Control: Captopril (final concentration 1 µM)

  • Test Compounds: 10 mM stock in DMSO

  • Assay Plates: 384-well, black, flat-bottom, non-binding surface

  • Fluorescence Plate Reader: Excitation 320 nm, Emission 405 nm

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of test compounds, positive control (Captopril), and DMSO (negative control) into designated wells of a 384-well assay plate.

  • Enzyme Addition:

    • Prepare a working solution of ACE in assay buffer.

    • Dispense 10 µL of the ACE solution to all wells except for the "no enzyme" control wells. Add 10 µL of assay buffer to these wells.

    • Centrifuge the plate at 1,000 rpm for 1 minute.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition & Reaction:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well is 20 µL.

    • Centrifuge the plate at 1,000 rpm for 1 minute.

  • Data Acquisition:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a plate reader (Ex: 320 nm, Em: 405 nm).

Dose-Response Assay (IC₅₀ Determination)

This protocol is used to determine the potency (IC₅₀ value) of confirmed hits from the primary screen.

Protocol:

  • Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a 10 mM stock.

  • Compound Plating:

    • Dispense 20 nL of each concentration of the serially diluted compounds into a 384-well plate.

  • Assay Procedure:

    • Follow steps 2-4 from the Primary HTS protocol (Section 2.1).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Analysis

Clear presentation of quantitative data is crucial for decision-making.

Primary HTS Quality Control

The robustness of the HTS assay is evaluated using the Z'-factor, which assesses the separation between the positive and negative controls.

ParameterValueInterpretation
Signal Window (S/B)> 5Excellent separation
Z'-Factor> 0.5Excellent assay quality
CV (%) of Controls< 10%Low variability
Hit Rate (%)1.2%Within expected range

Table 1: Summary of a representative primary HTS campaign's quality control metrics.

Dose-Response Data for a Validated Hit

The IC₅₀ value quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.

Compound IDIC₅₀ (nM)Hill Slope
Analog-00115.21.10.995
Analog-00289.70.90.991
Analog-003250.41.00.989
Captopril5.81.20.998

Table 2: Potency (IC₅₀) values for validated hit compounds compared to the reference inhibitor, Captopril.

Hit Triage and Prioritization

Hits are prioritized based on multiple criteria, including potency, selectivity, and structural novelty. This logical process helps focus resources on the most promising chemical series for lead optimization.

Hit_Triage Start Confirmed Hits Potency Potency (IC50) < 1 µM? Start->Potency Selectivity Selective vs. Other Peptidases? Potency->Selectivity  Yes Deprioritize Deprioritize Potency->Deprioritize  No SAR Favorable SAR? Selectivity->SAR  Yes Selectivity->Deprioritize  No Prioritize Prioritize for Lead Optimization SAR->Prioritize  Yes SAR->Deprioritize  No

Caption: Decision-making workflow for hit prioritization.

Conclusion

The protocols and workflows outlined in this document provide a robust framework for the high-throughput screening and identification of novel analogs of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid. By employing a systematic screening cascade, from primary biochemical assays to secondary cell-based validation, researchers can efficiently identify and characterize potent and selective inhibitors, paving the way for the development of next-generation therapeutics.

References

Application Note: LC-MS/MS Method for the Quantification of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in human plasma. The procedure employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision over the calibrated concentration range, making it suitable for high-throughput bioanalytical applications in clinical research and drug development.

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a urea-linked dimer of L-leucine and L-glutamic acid. Accurate quantification of this and similar dipeptide-like molecules in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. The complexity of plasma necessitates a selective and sensitive analytical method. LC-MS/MS offers the required specificity and sensitivity for bioanalytical assays.[1][2] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation data.

Experimental Protocols

Materials and Reagents
  • Analyte: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid reference standard

  • Internal Standard (IS): Stable isotope-labeled analyte, e.g., (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid-¹³C₅, ¹⁵N₁

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid (FA), Ammonia solution

  • Plasma: Blank human plasma (K₂EDTA)

  • SPE Cartridges: Mixed-mode solid-phase extraction cartridges

Instrumentation
  • LC System: UHPLC system

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode SPE strategy is employed to effectively remove plasma proteins and phospholipids, ensuring high analyte recovery and minimal matrix effects.[3]

  • Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly. Dilute the sample with 200 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of MeOH.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: C18 column (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: Re-equilibrate at 5% B

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Analyte: Hypothetical m/z 319.1 -> 158.1

      • Internal Standard: Hypothetical m/z 325.1 -> 164.1

    • Key Parameters: Optimized ion-spray voltage, temperature, and collision energy.

Visualizations

experimental_workflow Figure 1: Experimental Workflow for Plasma Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is dilute Dilute with Acid add_is->dilute spe Solid-Phase Extraction (SPE) dilute->spe elute Elute Analyte spe->elute dry_recon Dry & Reconstitute elute->dry_recon lc_ms LC-MS/MS Analysis dry_recon->lc_ms Inject data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

Caption: Figure 1: Experimental Workflow for Plasma Sample Analysis.

Method Validation and Results

The analytical method was validated according to established bioanalytical method validation guidelines.[4] The validation assessed linearity, accuracy, precision, recovery, and stability.

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve was linear over the range of 10 to 5000 ng/mL.

Parameter Result
Concentration Range 10 - 5000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels. The results are summarized in the table below.[5]

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 108.5105.29.8103.5
Low 306.298.77.599.1
Mid 5004.1101.55.3102.0
High 40003.597.84.898.3

LLOQ: Lower Limit of Quantification

Recovery and Matrix Effect

The extraction recovery of the analyte was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was assessed by comparing the response in post-extraction spiked samples to that in neat solutions.

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 3092.598.2
High 400095.199.5

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in human plasma. The method is sensitive, specific, and reliable, demonstrating excellent performance in linearity, accuracy, and precision. The robust sample preparation protocol ensures high recovery and minimal matrix interference. This method is well-suited for routine bioanalysis in support of clinical and pharmaceutical research.

References

Troubleshooting & Optimization

Improving solubility of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solubility Enhancement for In Vivo Studies

Compound: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Welcome to the technical support center. This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering solubility challenges with (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and why is it challenging for in vivo studies?

A1: The compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a dicarboxylic acid. Its structure contains two carboxylic acid functional groups, which makes its aqueous solubility highly dependent on pH.

  • At low pH (acidic conditions): The carboxylic acid groups are protonated (in the -COOH form), making the molecule less polar and resulting in very low aqueous solubility.

  • At higher pH (neutral to alkaline conditions): The carboxylic acid groups deprotonate (to the -COO⁻ form), rendering the molecule ionized and significantly increasing its aqueous solubility.[1]

This pH-dependent solubility can be a challenge for in vivo studies, as the formulation's pH must be physiologically compatible with the route of administration (e.g., intravenous, oral). Achieving a high enough concentration for dosing while maintaining a safe pH can be difficult.

Q2: How can I improve the solubility of the compound by adjusting the pH of my vehicle?

A2: Adjusting the pH is the most direct method to improve the solubility of this dicarboxylic acid. By preparing a buffered solution at a physiologically acceptable pH (typically pH 6.5-8.0 for parenteral routes), you can significantly increase the compound's concentration.

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers: Prepare buffers (e.g., phosphate-buffered saline - PBS) at various pH points, such as pH 5.0, 6.0, 6.8, 7.4, and 8.0.

  • Equilibrate the compound: Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Shake and incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the concentration: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot solubility (e.g., in mg/mL) against pH to determine the optimal pH for your desired concentration.

Table 1: Example pH-Solubility Profile

pHPredicted Solubility (mg/mL)State of Carboxylic Groups
5.0< 0.1Mostly Protonated (COOH)
6.00.5 - 1.5Partially Deprotonated
6.85 - 10Mostly Deprotonated (COO⁻)
7.4> 20Fully Deprotonated (COO⁻)

Note: Data are illustrative and should be determined experimentally.

Troubleshooting Guides

Issue 1: My compound still has low solubility even after pH adjustment, or the required pH is not suitable for my in vivo model.

If pH adjustment alone is insufficient or inappropriate, using co-solvents can be an effective strategy. Co-solvents are organic solvents miscible with water that can increase the solubility of poorly soluble compounds.

Experimental Protocol: Co-solvent Screening

  • Select biocompatible co-solvents: Choose from common co-solvents used in in vivo research.

  • Prepare co-solvent mixtures: Create a range of vehicle compositions, for example, 10%, 20%, and 30% of each co-solvent in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Determine solubility: Measure the solubility of your compound in each co-solvent mixture using the shake-flask method described in A2.

  • Assess tolerability: Review literature for the maximum tolerated concentrations of the chosen co-solvents for your specific animal model and route of administration.

Table 2: Common Co-solvents for In Vivo Formulation

Co-solventTypical Concentration Range (Parenteral)Notes
Propylene Glycol5 - 40%Good safety profile; can cause hemolysis at high concentrations.
Polyethylene Glycol 300/400 (PEG 300/400)10 - 60%Widely used; viscosity increases with concentration.
Ethanol< 10%Can have pharmacological effects; use with caution.
Dimethyl Sulfoxide (DMSO)< 10%Excellent solubilizer but can have toxic effects and impact drug metabolism.
Glycerol10 - 50%A viscous liquid often used in pharmaceutical formulations.[2]

Workflow for Solubility Screening

Below is a general workflow for systematically approaching solubility enhancement.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Final Selection start Start: Define Target Concentration & Route sol_check Determine Aqueous Solubility at pH 7.4 start->sol_check decision Is Solubility Sufficient? sol_check->decision ph_opt Optimize pH (e.g., pH 6.5-8.5) decision->ph_opt No end_node Proceed to In Vivo Study decision->end_node Yes decision_2 Is Solubility Sufficient & Formulation Tolerated? ph_opt->decision_2 Assess cosolvent Screen Co-solvents (PEG, PG, etc.) cosolvent->decision_2 Assess complexation Test Complexation Agents (Cyclodextrins) complexation->decision_2 Assess decision_2->end_node Yes reassess Re-evaluate Strategy (e.g., combine methods) decision_2->reassess No reassess->ph_opt

Caption: Workflow for solubility enhancement.

Issue 2: My compound precipitates out of solution after preparation or upon storage.

Precipitation can occur due to several factors, including insufficient buffer capacity, temperature changes, or the formation of a less soluble salt form.

Troubleshooting Steps:

  • Increase Buffer Capacity: If you suspect pH shifts are causing precipitation, increase the concentration of your buffering agent (e.g., use 2X PBS instead of 1X).

  • Consider Salt Form: The free diacid form may be less stable in solution than a salt form. Preparing a sodium or potassium salt of the compound can improve its stability in solution.

    • Protocol for Salt Formation: Dissolve the compound in water or a water/co-solvent mixture. Slowly add a stoichiometric equivalent of a base (e.g., 2 equivalents of NaOH for the diacid). Lyophilize the resulting solution to obtain the solid salt, which can then be used for formulation.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability in aqueous solution.[3][4]

    • Experimental Protocol:

      • Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

      • Prepare a solution of the cyclodextrin (e.g., 10-40% w/v) in your desired aqueous buffer.

      • Add the compound to the cyclodextrin solution and stir until dissolved. Gentle heating may be required.

      • Filter the solution to remove any undissolved particles.

Table 3: Common Cyclodextrins for Solubilization

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility; well-established safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®)Very high aqueous solubility; excellent for parenteral formulations.

Decision Logic for Formulation Approach

The choice of formulation strategy often depends on the required dose and the route of administration.

G start What is the target dose? low_dose Low Dose (<10 mg/kg) start->low_dose high_dose High Dose (>10 mg/kg) start->high_dose ph_adjust pH-Adjusted Buffer (e.g., PBS pH 7.4) low_dose->ph_adjust If solubility > target cosolvent Buffer + Co-solvent (e.g., 20% PEG 400) low_dose->cosolvent If solubility is low high_dose->cosolvent cyclodextrin Cyclodextrin Formulation (e.g., 30% HP-β-CD) high_dose->cyclodextrin If co-solvents are insufficient or have toxicity concerns

Caption: Formulation selection based on dose.

References

Optimizing dosage of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid for neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid" does not correspond to a well-documented neuroprotective agent in the scientific literature. This guide provides a general framework for optimizing the dosage of a novel neuroprotective agent, referred to as "Compound X," and is supplemented with data adapted from research on other neuroprotective compounds for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro neuroprotection assays with Compound X?

A1: For initial in vitro screening, a wide concentration range is recommended to determine the optimal dose-response relationship. We suggest starting with a logarithmic dilution series, for example, from 1 nM to 100 µM. This range will help identify the concentration at which Compound X shows efficacy and to pinpoint any potential toxicity at higher concentrations.

Q2: How should I dissolve and store Compound X?

A2: Based on common laboratory practices for similar compounds, Compound X is likely soluble in dimethyl sulfoxide (DMSO) for creating a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For experimental use, dilute the stock solution in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Q3: What in vitro models are suitable for testing the neuroprotective effects of Compound X?

A3: The choice of in vitro model depends on the specific neurodegenerative pathway you are investigating. Common models include:

  • Primary neuronal cultures: These provide a physiologically relevant model but can be more challenging to maintain.

  • Neuronal cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HT22 (mouse hippocampal) cells are frequently used due to their ease of culture and differentiation.

  • Induced pluripotent stem cell (iPSC)-derived neurons: These offer a patient-specific model for studying neurodegenerative diseases.

Q4: What are the common challenges when optimizing the dosage of a novel neuroprotective agent?

A4: Researchers may encounter several challenges, including:

  • Poor solubility: The compound may not be readily soluble in aqueous solutions, requiring the use of solvents like DMSO.

  • Toxicity at high concentrations: Many compounds exhibit a narrow therapeutic window, with toxic effects at concentrations slightly above the effective dose.

  • Lack of blood-brain barrier penetration: For in vivo studies, the compound's ability to cross the blood-brain barrier is a critical factor.

  • Off-target effects: The compound may interact with unintended molecular targets, leading to unexpected biological responses.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No neuroprotective effect observed. Concentration is too low. Test a higher concentration range.
The experimental model is not appropriate. Ensure the chosen in vitro model is relevant to the targeted neuroprotective pathway.
Compound degradation. Check the storage conditions and age of the compound stock solution. Prepare fresh solutions for each experiment.
High cell death in control and treated groups. Solvent toxicity. Reduce the final concentration of the solvent (e.g., DMSO) in the culture medium to below 0.1%.
Suboptimal cell culture conditions. Ensure proper maintenance of cell cultures, including media changes and passage numbers.
Contamination. Test cell cultures for mycoplasma or other microbial contamination.
Inconsistent results between experiments. Variability in experimental procedures. Standardize all experimental steps, including cell seeding density, treatment duration, and assay protocols.
Cell line instability. Use cells within a consistent and low passage number range.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic stimulus (e.g., 100 µM 6-hydroxydopamine for a Parkinson's disease model) to the appropriate wells.

  • Treatment: Concurrently, treat the cells with varying concentrations of Compound X (e.g., 1 nM to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (neurotoxin alone).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium.

  • Follow steps 1-4 from the MTT Assay protocol.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Quantitative Data Summary

Table 1: In Vitro Neuroprotective Efficacy of Compound X

ConcentrationCell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
Control100 ± 5.25 ± 1.1
Neurotoxin Alone45 ± 4.860 ± 5.5
Neurotoxin + 1 nM Compound X50 ± 5.155 ± 4.9
Neurotoxin + 10 nM Compound X65 ± 6.340 ± 4.2
Neurotoxin + 100 nM Compound X85 ± 7.120 ± 2.5
Neurotoxin + 1 µM Compound X95 ± 8.010 ± 1.8
Neurotoxin + 10 µM Compound X70 ± 6.535 ± 3.7
Neurotoxin + 100 µM Compound X30 ± 3.975 ± 6.8

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflows

neuroprotective_pathway cluster_outcome Outcome Neurotoxin Neurotoxic Stimulus ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Survival Neuronal Survival CompoundX Compound X CompoundX->Mitochondrial_Dysfunction Protects Nrf2 Nrf2 Activation CompoundX->Nrf2 Activates Antioxidant_Enzymes ↑ Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Inhibits

Caption: Putative neuroprotective signaling pathway of Compound X.

experimental_workflow start Start: Neuronal Cell Culture induce_stress Induce Neurotoxicity (e.g., Oxidative Stress) start->induce_stress treat Treat with Compound X (Dose-Response) induce_stress->treat incubate Incubate for 24h treat->incubate assays Perform Parallel Assays incubate->assays viability Cell Viability Assay (e.g., MTT) assays->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) assays->cytotoxicity apoptosis Apoptosis Assay (e.g., Caspase-3) assays->apoptosis data_analysis Data Analysis and Dose Optimization viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for dosage optimization.

Technical Support Center: Synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significantly lower than expected yield of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the synthesis of this dipeptide analog can stem from several factors, primarily related to incomplete reactions or degradation of the product. Here are the most common causes and recommended troubleshooting steps:

  • Inefficient Coupling: The formation of the carbamoylamino bond is a critical step. If the coupling reaction is incomplete, a significant portion of the starting materials will remain unreacted.

    • Solution:

      • Optimize Coupling Reagents: Ensure the carbodiimide (e.g., DCC, EDC) or other coupling reagents are fresh and used in the appropriate stoichiometry. The addition of an activator, such as HOBt or NHS, can improve coupling efficiency and reduce side reactions.

      • Reaction Conditions: Monitor the reaction temperature and time. Low temperatures may slow down the reaction, while excessively high temperatures can lead to side reactions and degradation. Perform small-scale experiments to determine the optimal conditions.

      • pH Control: The pH of the reaction mixture is crucial. The amino group of L-glutamic acid needs to be deprotonated to be nucleophilic, while the carboxylic acid of L-leucine needs to be activated. Maintain the pH in the recommended range for your specific coupling protocol, typically between 8 and 9.

  • Side Reactions: Unwanted side reactions can consume starting materials and generate impurities, thereby reducing the yield of the desired product.

    • Solution:

      • Protecting Groups: Ensure that the side chain carboxyl group of L-glutamic acid and the carboxyl group of L-leucine that is not involved in the coupling are appropriately protected to prevent side reactions.

      • N-Acylurea Formation: A common side reaction with carbodiimide coupling agents is the formation of an unreactive N-acylurea byproduct.[1] Using an activator like HOBt or NHS can minimize this.

  • Product Degradation: The target molecule may be susceptible to degradation during the reaction or work-up.

    • Solution:

      • Mild Deprotection Conditions: If protecting groups are used, ensure that the deprotection conditions are mild enough to avoid cleaving the newly formed carbamoylamino bond.

      • Purification: Purify the product promptly after the reaction is complete to minimize degradation.

Issue 2: Presence of Diastereomeric Impurities

Question: Our final product shows the presence of diastereomers upon chiral HPLC analysis. What is the source of this racemization and how can we prevent it?

Answer:

The presence of diastereomers indicates that racemization has occurred at one or both of the chiral centers of L-leucine or L-glutamic acid during the synthesis.

  • Cause of Racemization:

    • Activation Step: The activation of the carboxylic acid group of L-leucine for coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization.

    • Base-catalyzed Racemization: The presence of a strong base can abstract the alpha-proton of the amino acid, leading to racemization.

  • Prevention Strategies:

    • Coupling Additives: The use of additives such as HOBt or its derivatives can suppress racemization by minimizing the formation of the oxazolone intermediate.

    • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) in moderation. Avoid strong bases like triethylamine if racemization is observed.

    • Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to minimize the rate of racemization.

Issue 3: Unreacted Starting Materials in the Final Product

Question: We are having difficulty removing unreacted L-leucine and L-glutamic acid from our final product. What purification strategies are most effective?

Answer:

The presence of unreacted starting materials is a common issue, often due to incomplete reactions.

  • Troubleshooting Incomplete Reactions:

    • Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of the activated L-leucine derivative may be used to drive the reaction to completion.

    • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion before work-up.

  • Effective Purification Techniques:

    • Chromatography:

      • Ion-Exchange Chromatography: This technique is highly effective for separating the desired dicarboxylic acid product from the unreacted amino acid starting materials based on their charge differences at a specific pH.

      • Reverse-Phase HPLC: A C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of TFA or formic acid) can effectively separate the product from the more polar starting materials.

    • Crystallization: If the product is crystalline, recrystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity observed in this synthesis?

A1: Besides unreacted starting materials and diastereomers, a common impurity is the N-acylurea byproduct formed from the reaction of the activated L-leucine with the carbodiimide coupling agent.[1] This impurity is typically non-polar and can often be removed by chromatography.

Q2: How can I confirm the structure of my final product and the identity of any impurities?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of any impurities, providing clues to their structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product. Chiral HPLC is necessary to determine the diastereomeric purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should be followed. Carbodiimide coupling reagents (like DCC) are potential allergens and sensitizers, so they should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Data Presentation

Table 1: Common Impurities and Their Characteristics

Impurity NamePotential CauseRecommended Analytical MethodMitigation Strategy
(2R,1S)-DiastereomerRacemization of L-glutamic acidChiral HPLC, NMRUse of racemization-suppressing coupling additives (e.g., HOBt), low reaction temperature, and a non-nucleophilic base.
(2S,1R)-DiastereomerRacemization of L-leucineChiral HPLC, NMRUse of racemization-suppressing coupling additives, low reaction temperature.
Unreacted L-LeucineIncomplete coupling reactionHPLC, LC-MSOptimize reaction stoichiometry and conditions.
Unreacted L-Glutamic AcidIncomplete coupling reactionHPLC, LC-MSOptimize reaction stoichiometry and conditions.
N-AcylureaSide reaction of activated leucine with carbodiimideHPLC, NMR, MSUse of coupling additives like HOBt or NHS.

Experimental Protocols

Protocol 1: General Procedure for Synthesis
  • Protection of L-Glutamic Acid: Protect the side-chain carboxylic acid of L-glutamic acid as a benzyl or t-butyl ester.

  • Activation of L-Leucine: Activate the carboxylic acid of N-protected L-leucine using a suitable coupling agent (e.g., EDC/NHS) in an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C.

  • Coupling Reaction: Add the protected L-glutamic acid to the activated L-leucine solution. Add a non-nucleophilic base (e.g., DIPEA) to adjust the pH to ~8-9. Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction, remove the solvent under reduced pressure, and perform an aqueous work-up to remove water-soluble byproducts.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl esters, TFA for t-butyl esters).

  • Purification: Purify the final product by ion-exchange chromatography or reverse-phase HPLC.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

Visualizations

Synthesis_Pathway Leu L-Leucine (Starting Material) Activated_Leu Activated L-Leucine Leu->Activated_Leu Activation Glu L-Glutamic Acid (Starting Material) Protected_Glu Protected L-Glutamic Acid Glu->Protected_Glu Protection Coupling Coupling Reaction (e.g., EDC, HOBt) Protected_Glu->Coupling Activated_Leu->Coupling Protected_Product Protected Dipeptide Analog Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product (2S)-2-(((1S)-1-carboxy-3-methylbutyl) carbamoylamino)pentanedioic acid Deprotection->Final_Product Troubleshooting_Flowchart Start Problem Identified Low_Yield Low Yield? Start->Low_Yield Diastereomers Diastereomers Present? Low_Yield->Diastereomers No Incomplete_Reaction Check Coupling Conditions: - Reagents - Temperature - pH Low_Yield->Incomplete_Reaction Yes Unreacted_SM Unreacted Starting Materials? Diastereomers->Unreacted_SM No Racemization Address Racemization: - Use Additives (HOBt) - Low Temperature - Optimize Base Diastereomers->Racemization Yes End Solution Implemented Unreacted_SM->End No Reaction_Completion Ensure Reaction Completion: - Monitor by TLC/LC-MS - Adjust Stoichiometry Unreacted_SM->Reaction_Completion Yes Side_Reactions Investigate Side Reactions: - N-Acylurea formation Incomplete_Reaction->Side_Reactions Side_Reactions->End Racemization->End Purification Optimize Purification: - Ion-Exchange Chrom. - Reverse-Phase HPLC Purification->End Reaction_Completion->Purification Impurity_Formation Activated_Leu Activated L-Leucine Desired_Product Desired Product Activated_Leu->Desired_Product + L-Glutamic Acid NAcylurea N-Acylurea (Impurity) Activated_Leu->NAcylurea + Carbodiimide Racemized_Leu Racemized Leucine Intermediate Activated_Leu->Racemized_Leu Racemization Carbodiimide Carbodiimide (e.g., DCC, EDC) Glutamic_Acid L-Glutamic Acid Diastereomer Diastereomeric Product (Impurity) Racemized_Leu->Diastereomer + L-Glutamic Acid

References

Technical Support Center: Enhancing the Stability of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid.

Troubleshooting Guides

This section is designed to help you identify and resolve common stability issues with (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in solution.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or activity over a short period. Hydrolysis of the amide or carbamoylamino bond.Optimize the pH of the solution. For many peptide-like compounds, a pH range of 4-6 is optimal for stability. Avoid strongly acidic or basic conditions. Consider lyophilizing the compound for long-term storage and preparing fresh solutions for each experiment.
Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the parent compound into smaller fragments.Characterize the degradation products using mass spectrometry to understand the degradation pathway. Implement the stabilization strategies outlined in this guide, such as using a different buffer system or adding excipients.
Change in the pH of the solution over time. Formation of acidic degradation products from the hydrolysis of amide bonds, resulting in the generation of carboxylic acids.Use a buffer with sufficient capacity to maintain the desired pH. Screen different buffer systems (e.g., citrate, phosphate, acetate) to find the one that provides the best stability for your compound.
Precipitation or cloudiness in the solution. Poor solubility or aggregation of the compound or its degradation products.Adjust the pH to improve solubility. Consider the use of co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents like cyclodextrins. Ensure the storage temperature is appropriate.
Discoloration of the solution. Oxidation of the compound.Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to remove oxygen. Consider adding antioxidants such as ascorbic acid or methionine.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in an aqueous solution?

Based on its chemical structure, which contains amide and carbamoylamino linkages, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide and carbamoylamino bonds are susceptible to both acid- and base-catalyzed hydrolysis. This breaks the molecule into its constituent amino acid-like fragments.

  • Oxidation: While the molecule does not have exceptionally labile groups for oxidation, trace metals or exposure to light can catalyze oxidative degradation.

2. What is the optimal pH range for storing solutions of this compound?

The optimal pH for stability must be determined experimentally. However, for many peptide-like molecules, a slightly acidic pH range of 4 to 6 is often found to be ideal, as it minimizes both acid- and base-catalyzed hydrolysis.[2]

3. How should I store the compound for long-term use?

For long-term storage, it is highly recommended to store the compound as a lyophilized powder at -20°C or below in a desiccated environment. If a solution is necessary, prepare it fresh before use. If solutions must be stored, they should be aliquoted and frozen at -80°C to minimize degradation from freeze-thaw cycles.

4. What types of buffers are recommended for formulating this compound?

The choice of buffer can significantly impact stability. Common buffers to consider for screening include:

  • Citrate buffer: Often used for its buffering capacity in the acidic pH range.

  • Acetate buffer: Another option for maintaining a slightly acidic pH.

  • Phosphate buffer: Useful for near-neutral pH, but be aware of potential catalysis of degradation in some cases.

It is crucial to perform a buffer screening study to identify the most suitable buffer and concentration for your specific application.

5. Can excipients be used to enhance the stability of the solution?

Yes, several types of excipients can improve stability:

  • Antioxidants: Ascorbic acid, methionine, or EDTA (to chelate metal ions) can be added to mitigate oxidative degradation.

  • Cryoprotectants/Lyoprotectants: For frozen solutions or lyophilized powders, sugars like sucrose or trehalose can help maintain the compound's integrity.

  • Co-solvents: In cases of poor solubility, co-solvents like ethanol or propylene glycol can be used, but their effect on stability must be evaluated.

6. How can I monitor the stability of my compound in solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential. This method should be able to separate the intact compound from its degradation products. Key parameters to monitor over time include:

  • Concentration of the parent compound.

  • Formation of degradation products.

  • Changes in pH.

  • Appearance of the solution (color, clarity).

Quantitative Data on Peptide Stability

While specific data for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is not publicly available, the following tables provide examples of how environmental factors can influence the stability of other peptide-like molecules.

Table 1: Effect of pH on the Rate of Hydrolysis of a Peptide Bond in N-(phenylacetyl)glycyl-D-valine at 37°C

pHFirst-Order Rate Constant (s⁻¹)Half-Life
01.2 x 10⁻⁷~66 days
11.1 x 10⁻⁸~2 years
31.1 x 10⁻¹⁰~200 years
51.4 x 10⁻¹⁰~157 years
72.9 x 10⁻¹⁰~76 years
91.3 x 10⁻⁹~17 years
111.1 x 10⁻⁷~73 days
131.1 x 10⁻⁵~17.5 hours
141.1 x 10⁻⁴~1.75 hours

Data adapted from a study on a penicillin G analogue, illustrating the significant impact of pH on amide bond stability.[2][3]

Table 2: Influence of Buffer Type on Photostability of an Antibody-Drug Conjugate (ADC)

Buffer System% High Molecular Weight Species after Light Exposure
Histidine1.5
Phosphate3.2
MES2.8
Citrate2.5
Succinate2.9

This data demonstrates that the choice of buffer can influence the stability of a complex molecule under light stress, with histidine showing a protective effect in this case.[1]

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the optimal pH for the stability of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in solution.

Methodology:

  • Prepare a series of buffers covering a pH range of 3 to 10 (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).

  • Dissolve the compound in each buffer to a known concentration.

  • Divide each solution into aliquots in sealed vials and store them at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot from each pH condition.

  • Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will be the negative of the observed first-order degradation rate constant (-k_obs).

  • Plot the log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Excipient Compatibility Study

Objective: To evaluate the effect of common excipients on the stability of the compound.

Methodology:

  • Prepare a stock solution of the compound in the optimal buffer determined from the pH-rate profile study.

  • Prepare solutions of various excipients (e.g., antioxidants like ascorbic acid, cryoprotectants like sucrose) at different concentrations.

  • Add the excipient solutions to the compound stock solution to create a matrix of formulations. Include a control sample with no excipients.

  • Store the samples under stressed conditions (e.g., elevated temperature, light exposure).

  • Analyze the samples at initial and subsequent time points using the stability-indicating HPLC method.

  • Compare the degradation rates of the compound in the presence of different excipients to the control to determine their stabilizing or destabilizing effects.

Visualizations

Potential Hydrolysis Pathway A (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid B Hydrolysis (Acid or Base Catalyzed) A->B Degradation C (2S)-2-aminopentanedioic acid B->C Product 1 D (2S)-2-amino-4-methylpentanoic acid B->D Product 2 E Carbon Dioxide B->E Byproduct

Caption: Potential hydrolytic degradation pathway.

Experimental Workflow for Stability Study A Prepare Solutions in Different Buffers (pH 3-10) B Store at Accelerated Conditions (e.g., 40°C) A->B C Sample at Predetermined Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Determine Degradation Rate Constants D->E F Generate pH-Rate Profile E->F G Identify Optimal pH F->G

Caption: Workflow for a pH-rate stability study.

Troubleshooting Logic for Compound Instability A Instability Observed? B Degradation Products Identified? A->B Yes H Consider Lyophilization A->H No (Precipitation) C pH Optimized? B->C Yes F Characterize Degradants (LC-MS) B->F No D Oxidation Suspected? C->D Yes E Perform pH-Rate Study C->E No G Protect from Light & Add Antioxidants D->G Yes

Caption: Decision tree for troubleshooting instability.

References

Minimizing toxicity of urea-based GCPII inhibitors like (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with urea-based glutamate carboxypeptidase II (GCPII) inhibitors, such as (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid.

I. Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and experimental use of urea-based GCPII inhibitors.

Synthesis & Purification
Issue Potential Cause(s) Troubleshooting Steps
Low reaction yield during urea formation 1. Incomplete activation of the carboxylic acid group. 2. Instability of the isocyanate intermediate. 3. Steric hindrance from bulky protecting groups. 4. Inadequate reaction conditions (temperature, solvent, reaction time).1. Ensure complete conversion to the acyl azide or other activated species before proceeding. Use fresh activating agents. 2. Use the isocyanate intermediate immediately after its formation. Avoid high temperatures. 3. Consider using smaller or alternative protecting groups. 4. Optimize reaction parameters. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification of the final product 1. High polarity of the compound leading to poor retention on standard reverse-phase HPLC columns. 2. Presence of closely related impurities or diastereomers. 3. Salt formation with residual acids or bases from the reaction.1. Use a polar-modified reverse-phase column (e.g., C18 with a polar endcapping) or a HILIC column. Employ a shallow gradient with a suitable ion-pairing agent (e.g., trifluoroacetic acid or formic acid) in the mobile phase. 2. Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or chiral chromatography if diastereomers are present. 3. Perform a desalting step before final purification, for example, by passing the crude product through a short column of a suitable ion-exchange resin.
Product instability or degradation 1. Hydrolysis of the urea linkage under acidic or basic conditions. 2. Oxidation of sensitive functional groups.1. Maintain a neutral pH during workup and storage. Store the final compound as a lyophilized powder in a desiccator at low temperature. 2. Store under an inert atmosphere and protect from light.
In Vitro Assays
Issue Potential Cause(s) Troubleshooting Steps
High variability in enzyme inhibition assays 1. Inconsistent enzyme activity. 2. Inhibitor precipitation in the assay buffer. 3. Inaccurate inhibitor concentration due to degradation or adsorption. 4. Pipetting errors.1. Use a fresh batch of enzyme and perform a quality control check before each experiment. 2. Check the solubility of the inhibitor in the assay buffer. Consider using a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity). 3. Prepare fresh inhibitor solutions for each experiment. Use low-binding labware. 4. Use calibrated pipettes and proper pipetting techniques.
Unexpected cytotoxicity in cell-based assays 1. Off-target effects of the inhibitor. 2. Contamination of the inhibitor with toxic impurities. 3. The solvent used to dissolve the inhibitor is toxic to the cells.1. Test the inhibitor on a panel of related enzymes or receptors to assess selectivity. 2. Ensure the purity of the inhibitor by analytical techniques like LC-MS and NMR. 3. Perform a vehicle control experiment to assess the toxicity of the solvent at the concentration used.
In Vivo Studies
Issue Potential Cause(s) Troubleshooting Steps
Poor oral bioavailability 1. High polarity and charge of the molecule leading to low membrane permeability. 2. Rapid metabolism in the gut or liver.1. Consider prodrug strategies to mask the carboxylic acid groups and increase lipophilicity. 2. Co-administer with metabolic enzyme inhibitors (use with caution and appropriate ethical approval).
Observed toxicity (e.g., weight loss, organ damage) 1. On-target toxicity due to excessive GCPII inhibition in non-target tissues. 2. Off-target toxicity.1. Reduce the dose and/or frequency of administration. 2. Investigate potential off-targets and consider redesigning the inhibitor for improved selectivity.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for urea-based GCPII inhibitors?

A1: The primary on-target mechanism of toxicity is believed to be related to the systemic inhibition of GCPII, which can lead to an accumulation of its substrate, N-acetyl-aspartyl-glutamate (NAAG), and a subsequent reduction in glutamate levels in certain tissues. This can disrupt normal glutamatergic signaling. Off-target effects on other metalloproteinases or cellular processes can also contribute to toxicity.

Q2: How can I improve the brain penetration of my urea-based GCPII inhibitor?

A2: Due to their polar nature, these inhibitors generally have poor blood-brain barrier permeability. To improve brain penetration, you can consider prodrug approaches where the carboxylic acid groups are masked with lipophilic moieties that are cleaved in the brain to release the active inhibitor.

Q3: Are there any known off-targets for urea-based GCPII inhibitors?

A3: Glutamate Carboxypeptidase III (GCPIII) is a known homolog of GCPII and can be an off-target for some inhibitors. It is advisable to screen your inhibitors for activity against GCPIII to assess their selectivity.

Q4: What are the key parameters to monitor in an in vivo toxicity study?

A4: Key parameters include daily observation for clinical signs of toxicity, body weight changes, food and water consumption, and at the end of the study, hematology, clinical chemistry, and histopathological examination of major organs.

III. Quantitative Data

Compound Structure Ki (nM) for human GCPII
ZJ-43N-[[[(1S)-1-Carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic acid0.8[1]
DCIBzL(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzamido)pentyl)ureido)pentanedioic acid0.01[1]
DCIT(S)-2-(3-((S)-1-carboxy-2-(4-hydroxy-3-iodophenyl)ethyl)ureido)pentanedioic acid0.5[2]
DCMC(S)-2-(3-((R)-1-carboxy-2-(methylthio)ethyl)ureido)pentanedioic acid17[2]

IV. Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of a GCPII inhibitor on a cell line (e.g., PC-3 for prostate cancer research).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • Urea-based GCPII inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the GCPII inhibitor in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor) and a no-treatment control.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Acute In Vivo Toxicity Study

This protocol provides a general guideline for an acute toxicity study in rodents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Healthy, young adult rodents (e.g., mice or rats) of a single strain

  • Urea-based GCPII inhibitor

  • Vehicle for inhibitor administration (e.g., saline, PBS)

  • Cages, bedding, food, and water

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Divide animals into groups (e.g., one control group and at least three dose groups). A typical group size is 5 males and 5 females.

  • Administer a single dose of the inhibitor or vehicle to the respective groups via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, breathing), and body weight changes for at least 14 days.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

  • Collect blood for hematology and clinical chemistry analysis.

  • Collect major organs for histopathological examination.

  • Analyze the data to determine the LD50 (if mortality occurs) and identify any target organs of toxicity.

V. Visualizations

GCPII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAAG NAAG GCPII GCPII NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Activation Glutamate Glutamate GCPII->Glutamate NAA NAA GCPII->NAA Glutamate_Toxicity Glutamate Excitotoxicity Glutamate->Glutamate_Toxicity Excess leads to Downstream Downstream Signaling (e.g., ↓cAMP) mGluR3->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection Inhibitor Urea-based Inhibitor Inhibitor->GCPII Inhibition Experimental_Workflow_Toxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Tox Acute Toxicity Study (Single Dose) Cytotoxicity->Acute_Tox Mito_Tox Mitochondrial Toxicity (e.g., TMRE, JC-1) Mito_Tox->Acute_Tox Apoptosis Apoptosis Assays (e.g., Caspase activity) Apoptosis->Acute_Tox Subchronic_Tox Subchronic Toxicity Study (Repeated Dose) Acute_Tox->Subchronic_Tox Toxico Toxicokinetics Subchronic_Tox->Toxico Data_Analysis Data Analysis & Risk Assessment Toxico->Data_Analysis Inhibitor GCPII Inhibitor Inhibitor->Cytotoxicity Inhibitor->Mito_Tox Inhibitor->Apoptosis Troubleshooting_Logic cluster_synthesis Synthesis/Purification cluster_assay Assay Performance Problem Experimental Problem (e.g., Low Yield, High Variability) Reagents Check Reagent Quality Problem->Reagents Conditions Optimize Reaction Conditions Problem->Conditions Purification Modify Purification Method Problem->Purification Enzyme_Cells Check Enzyme/Cell Health Problem->Enzyme_Cells Controls Verify Controls Problem->Controls Protocol Review Protocol Problem->Protocol Solution Solution Implemented Reagents->Solution Conditions->Solution Purification->Solution Enzyme_Cells->Solution Controls->Solution Protocol->Solution

References

Challenges in radiolabeling (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the radiolabeling of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and related urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitors, commonly used in diagnostic imaging and therapy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my radiochemical yield (RCY) unexpectedly low?

A1: Low radiochemical yield is a common issue that can be attributed to several factors. Use the following guide to troubleshoot the problem.

Potential Causes & Solutions:

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation of the radionuclide. For Gallium-68 (⁶⁸Ga), the optimal pH range is typically between 4.0 and 5.0. A pH outside this range can lead to the formation of insoluble gallium species (e.g., Ga(OH)₃) at higher pH or protonation of the chelator at lower pH, both of which inhibit labeling.

    • Troubleshooting: Always verify the pH of your final reaction mixture before heating. Use high-purity sodium acetate or HEPES buffer to maintain the correct pH.[1][2]

  • Metal Ion Impurities: Trace metal ion contaminants (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ⁶⁸Ga eluate, reagents, or glassware can compete with ⁶⁸Ga for the chelator on the PSMA precursor, thereby reducing the RCY.[3]

    • Troubleshooting:

      • Use metal-free labware or acid-washed glassware.

      • Ensure all reagents are of high purity and metal-free.

      • Consider pre-purifying the ⁶⁸Ga eluate from the generator using a cation-exchange cartridge to remove metallic impurities.[4]

  • Incorrect Precursor Concentration or Degradation: An insufficient amount of the PSMA precursor will result in unchelated ⁶⁸Ga. Conversely, improper storage or handling of the precursor can lead to its degradation.

    • Troubleshooting:

      • Verify the concentration of your precursor solution. The typical amount of PSMA-11 precursor used is between 10-50 µg.[1]

      • Reconstitute the precursor according to the manufacturer's instructions, aliquot, and store frozen to minimize degradation.[3]

  • Inadequate Reaction Conditions: The temperature and reaction time are key parameters. Most ⁶⁸Ga labeling reactions require heating to proceed efficiently.

    • Troubleshooting: Ensure the reaction is heated to the optimal temperature (typically 85-105°C) for a sufficient duration (usually 5-10 minutes).[5][6]

Q2: My radiochemical purity (RCP) is below the acceptable limit (>95%). What are the common impurities and how can I remove them?

A2: The primary radiochemical impurities in ⁶⁸Ga-PSMA preparations are free ⁶⁸Ga³⁺ and colloidal ⁶⁸Ga.[5]

Identification & Purification:

  • Impurity Identification: Quality control is typically performed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8]

    • iTLC-SG: Using a mobile phase like 0.1 M NH₄OAc/MeOH (1:1), the labeled compound ([⁶⁸Ga]Ga-PSMA) moves to the solvent front (Rf = 0.8-1.0), while free and colloidal ⁶⁸Ga remain at the origin (Rf = 0-0.1).[2][5]

    • RP-HPLC: A reversed-phase C18 column can separate the product from impurities, providing a more accurate quantification of RCP.[5][9]

  • Purification Strategy: If the RCP is below the release criteria (typically >95%), the final product must be purified.

    • Solid-Phase Extraction (SPE): A Sep-Pak C18 cartridge is the most common method for purification. The labeled PSMA compound is retained on the cartridge, while unbound ⁶⁸Ga and other hydrophilic impurities are washed away. The purified product is then eluted with an ethanol/water mixture.[5]

Q3: How do I prepare the precursor and manage the ⁶⁸Ge/⁶⁸Ga generator for consistent results?

A3: Proper handling of both the precursor and the generator is fundamental for reproducible, high-yield radiolabeling.

Best Practices:

  • Precursor Preparation: To ensure consistent results, it is recommended to reconstitute a larger batch of the precursor, taking into account the net peptide content as specified by the European Pharmacopoeia. This solution can then be aliquoted into single-use vials and stored frozen to prevent degradation and contamination.[3]

  • Generator Elution: The performance of a ⁶⁸Ge/⁶⁸Ga generator can change over time.

    • Fractional Elution: Eluting the generator and collecting only the fraction with the highest ⁶⁸Ga activity can help concentrate the radionuclide and reduce the volume of acid and potential metal contaminants.[2]

    • Generator Flushing: If yields begin to drop irregularly, flushing the generator with 0.6 N HCl a few hours before the synthesis can help remove impurities and restore performance.[4]

Quantitative Data Summary

The tables below summarize typical parameters and specifications for the successful radiolabeling of urea-based PSMA inhibitors with ⁶⁸Ga.

Table 1: Optimized Radiolabeling Parameters for [⁶⁸Ga]Ga-PSMA-11

ParameterRecommended ValueSource(s)
Precursor Amount10 - 20 µg[1][5]
Reaction Buffer0.1 M Sodium Acetate or 1.5-2.7 M HEPES[5][7][10]
Reaction pH4.0 - 5.0[1][5]
Reaction Temperature85 - 105 °C[5][6]
Reaction Time3 - 10 minutes[1][5]

Table 2: Quality Control Specifications for [⁶⁸Ga]Ga-PSMA-11

TestMethodSpecificationSource(s)
AppearanceVisual InspectionClear, colorless solution[8]
pHpH strip4.0 - 8.0[2][8]
Radiochemical Purity (RCP)iTLC / RP-HPLC≥ 95%[5][8][11]
Stability in Saline (4h)RP-HPLC> 98%[5][9]
Bacterial EndotoxinsLAL Test< 15.1 IU/mL[2]

Experimental Protocols

Protocol 1: Manual Synthesis of [⁶⁸Ga]Ga-PSMA-11
  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.

  • Buffering: In a sterile reaction vial, add 1 mL of 0.1 M sodium acetate buffer (pH 4.5).[5]

  • Precursor Addition: Add 10-20 µg of the PSMA-11 precursor to the reaction vial.

  • Reaction: Transfer the ⁶⁸GaCl₃ eluate into the reaction vial. Verify the final pH is between 4.0 and 5.0. Place the vial in a heating block at 95°C for 5-10 minutes.[1][5]

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge with 5 mL of ethanol followed by 5 mL of sterile water.

    • Pass the reaction mixture through the C18 cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga.

    • Elute the final [⁶⁸Ga]Ga-PSMA-11 product with 0.5-1.0 mL of 50% ethanol solution.

  • Final Formulation: Dilute the eluted product with sterile saline for injection to achieve the desired concentration and reduce the ethanol percentage.

  • Quality Control: Perform RCP analysis using iTLC or RP-HPLC as described in Table 2.

Visual Guides and Workflows

Diagram 1: General Radiolabeling Workflow

G cluster_0 Preparation Phase cluster_1 Synthesis Phase cluster_2 Purification & QC Phase cluster_3 Final Product Gen 1. ⁶⁸Ge/⁶⁸Ga Generator Elution (0.1M HCl) Reaction 3. Labeling Reaction (95°C, 5-10 min) Gen->Reaction Precursor 2. Precursor & Buffer Preparation Precursor->Reaction Purify 4. C18 SPE Purification Reaction->Purify QC 5. Quality Control (HPLC/TLC, pH) Purify->QC Final [⁶⁸Ga]Ga-PSMA-11 (Sterile Solution) QC->Final Release if RCP > 95%

Caption: Automated and manual workflow for ⁶⁸Ga-PSMA-11 synthesis.

Diagram 2: Troubleshooting Low Radiochemical Yield

G Start Low RCY Detected Check_pH Is reaction pH 4.0 - 5.0? Start->Check_pH Adjust_pH Adjust Buffer Concentration Check_pH->Adjust_pH No Check_Reagents Metal Contamination Suspected? Check_pH->Check_Reagents Yes Success RCY Improved Adjust_pH->Success Use_Metal_Free Use Metal-Free Reagents/Vials Check_Reagents->Use_Metal_Free Yes Check_Conditions Temp/Time Correct? Check_Reagents->Check_Conditions No Pre_Purify Pre-Purify ⁶⁸Ga Eluate Use_Metal_Free->Pre_Purify Pre_Purify->Success Adjust_Conditions Optimize Heating (95°C, 5-10 min) Check_Conditions->Adjust_Conditions No Check_Precursor Precursor Integrity OK? Check_Conditions->Check_Precursor Yes Adjust_Conditions->Success New_Precursor Use Freshly Prepared Aliquot Check_Precursor->New_Precursor No Check_Precursor->Success Yes New_Precursor->Success

Caption: Logical workflow for diagnosing low radiochemical yield.

References

Refining animal models for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid therapeutic testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to test the therapeutic efficacy of sacubitril/valsartan. The active metabolite of sacubitril is (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, also known as LBQ657. Sacubitril is a prodrug that, once hydrolyzed by esterases, is converted to LBQ657, a potent neprilysin inhibitor. This compound is co-formulated with valsartan, an angiotensin II receptor blocker, for the treatment of heart failure.[1]

Troubleshooting Guides

This section addresses common issues encountered during preclinical studies with sacubitril/valsartan in rodent models of heart failure.

Transverse Aortic Constriction (TAC) Model

Question: We are experiencing high mortality rates in our mice following transverse aortic constriction (TAC) surgery. What are the potential causes and how can we mitigate this?

Answer: High mortality after TAC surgery is a common challenge. Several factors can contribute to this issue. Bleeding during the procedure is a primary cause of immediate mortality. This can result from damage to the aorta, heart, or intercostal vessels.[2] To minimize bleeding, ensure precise and gentle surgical technique under adequate magnification.[3] Using fine, appropriate surgical instruments is crucial. Another critical factor is the degree of aortic constriction; excessive constriction can lead to acute heart failure and rapid mortality. It is recommended to standardize the constriction by using a spacer, such as a 27-gauge needle, to ensure a reproducible degree of stenosis.[4] Post-operative care is also vital. Maintaining the animal's body temperature with a heating pad during and after surgery is essential to prevent hypothermia.[2] Proper analgesia should be administered to manage post-operative pain. If cannibalism of the pups by the mother is an issue in neonatal TAC models, ensure the surgical sutures are small and tidy, and avoid using skin adhesives that the mother may try to remove.[2] The entire surgical procedure should ideally not exceed 10 minutes per animal to improve recovery rates.[2]

Question: There is significant variability in the development of cardiac hypertrophy and heart failure in our TAC model. How can we improve consistency?

Answer: Variability in the TAC model can stem from inconsistencies in the surgical procedure and the animals themselves.

  • Surgical Consistency: As mentioned, standardizing the degree of aortic constriction is paramount. Using a fixed-diameter spacer (e.g., a 27-gauge needle for adult mice) to tie the suture around the aorta will create a more uniform pressure gradient.[4][5] The location of the constriction should also be consistent, typically between the brachiocephalic and left common carotid arteries.[3]

  • Animal Characteristics: The age, weight, and strain of the mice can all influence the response to TAC. It is crucial to use animals of a consistent age and weight range for each experimental cohort. Different mouse strains can exhibit varying susceptibility to pressure overload-induced heart failure.

  • Experience of the Surgeon: The consistency of the surgical outcomes is highly dependent on the surgeon's experience. Practice and adherence to a standardized protocol are essential for achieving reproducible results.

Doxorubicin-Induced Cardiotoxicity Model

Question: We are unsure of the optimal doxorubicin (DOX) dosage and administration schedule to induce a consistent cardiotoxicity model in rats without causing excessive mortality. What do you recommend?

Answer: The optimal doxorubicin dosage to induce cardiotoxicity in rats is a balance between achieving significant cardiac dysfunction and maintaining a manageable mortality rate. A cumulative dose of 15 mg/kg administered intraperitoneally (IP) in six equal doses of 2.5 mg/kg over two weeks has been shown to induce cardiomyopathy with observable changes in cardiac function.[6] However, this dose can also lead to mortality.[6] A slightly lower cumulative dose of 12 mg/kg (administered as six IP injections of 2 mg/kg every 48 hours over 12 days) has been reported to induce significant cardiotoxicity with lower mortality, making it a suitable model for therapeutic intervention studies.[6][7] Higher cumulative doses, such as 20-32.5 mg/kg, can lead to severe cardiotoxicity but also a high mortality rate (up to 90% at 5 mg/kg injections).[8] It is advisable to conduct a pilot study to determine the optimal dose and schedule for your specific experimental conditions and rat strain.

Question: What are the key parameters to assess to confirm the development of doxorubicin-induced cardiotoxicity?

Answer: Confirmation of doxorubicin-induced cardiotoxicity should involve a multi-faceted approach:

  • Echocardiography: This is a critical non-invasive method to assess cardiac function. Key parameters to measure include a significant decrease in left ventricular ejection fraction (LVEF) and fractional shortening (FS).[6]

  • Serum Biomarkers: Elevated levels of cardiac troponin I (cTnI) and N-terminal pro-brain natriuretic peptide (NT-proBNP) in the serum are indicative of myocardial injury and stress.[9]

  • Histopathology: Post-mortem histological analysis of the heart tissue can reveal characteristic changes such as cardiomyocyte vacuolization, myofibrillar loss, and interstitial fibrosis.

  • Electrocardiogram (ECG): ECG can reveal arrhythmias and other conduction abnormalities that are often associated with doxorubicin cardiotoxicity.[6]

General Troubleshooting

Question: Our echocardiography measurements of cardiac function in rodents show high variability between animals and even within the same animal over time. How can we improve the reliability of our data?

Answer: Reducing variability in rodent echocardiography requires careful attention to several factors:

  • Anesthesia: The type and depth of anesthesia can significantly impact cardiac function. Isoflurane is a commonly used anesthetic that allows for rapid induction and recovery. It is crucial to maintain a consistent level of anesthesia throughout the imaging session and across all animals. The heart rate should be monitored and maintained within a target range (e.g., 450 ± 50 beats per minute in mice) by adjusting the anesthetic concentration.[10]

  • Animal Handling and Positioning: Gentle handling and consistent positioning of the animal are essential. The mouse should be placed in a supine position on a heating pad to maintain body temperature.[10] The ultrasound probe should be positioned consistently to obtain the same imaging planes for all measurements.

  • Image Acquisition and Analysis: Standardized imaging protocols should be followed to acquire high-quality images. Measurements should be made from clear endocardial borders. To reduce intra-observer variability, it is recommended that all analyses be performed by a single, blinded observer. Averaging measurements from at least three consecutive cardiac cycles can also improve accuracy.[11]

  • Training and Standardization: Formal training in rodent echocardiography and the implementation of standardized laboratory protocols are crucial for ensuring reproducibility.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of sacubitril/valsartan?

A1: Sacubitril/valsartan has a dual mechanism of action. Sacubitril's active metabolite, LBQ657, inhibits neprilysin, an enzyme responsible for breaking down natriuretic peptides. This inhibition leads to increased levels of natriuretic peptides, which promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production), thereby reducing cardiac load.[3] Valsartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor, preventing the vasoconstrictive and other detrimental effects of angiotensin II.[13]

Q2: What are the recommended doses of sacubitril/valsartan for preclinical studies in rodents?

A2: The dosage of sacubitril/valsartan in rodent studies can vary depending on the specific model and research question. A commonly used dose in rats is 68 mg/kg/day, which has been shown to be effective in a pressure overload model.[14] In mice with obesity-related metabolic heart disease, a dose of 100 mg/kg/day administered in drinking water has been used.[15] For doxorubicin-induced cardiotoxicity in rats, a dose of 60 mg/kg/day has been reported.[9] It is always recommended to perform dose-response studies to determine the optimal dose for your specific experimental setup.

Q3: What are the key biomarkers to measure in animal models of heart failure when testing sacubitril/valsartan?

A3: Several biomarkers are useful for assessing the severity of heart failure and the response to treatment in rodent models:

  • Natriuretic Peptides: N-terminal pro-atrial natriuretic peptide (NT-proANP) and brain natriuretic peptide (BNP) or its N-terminal pro-hormone (NT-proBNP) are well-established biomarkers of cardiac stress and are expected to be modulated by sacubitril treatment.[16][17]

  • Cardiac Troponins: Cardiac troponin I (cTnI) and troponin T (cTnT) are sensitive and specific markers of myocardial injury.[18]

  • Markers of Fibrosis: Galectin-3 (Gal-3) and Tissue Inhibitor of Metalloproteinases 1 (TIMP-1) are associated with cardiac fibrosis and remodeling.[16]

  • Inflammatory Markers: Growth differentiation factor 15 (GDF-15) is a marker of inflammation and cellular stress.[16]

Q4: Should I be concerned about the potential effects of sacubitril on amyloid-beta clearance in the brain in my animal models?

A4: Neprilysin is one of the enzymes involved in the degradation of amyloid-beta (Aβ) peptides in the brain.[19] Therefore, there has been a theoretical concern that neprilysin inhibition by sacubitril could lead to the accumulation of Aβ and potentially increase the risk of cognitive dysfunction. However, multiple mechanisms are involved in Aβ clearance, and neprilysin is just one of them.[19] Clinical studies have not shown an increased risk of cognitive decline with sacubitril/valsartan treatment.[19] For preclinical researchers, it is something to be aware of, particularly in long-term studies or in models with a predisposition to amyloid pathology. However, the current evidence from clinical trials is reassuring.

Data Presentation

Table 1: Recommended Dosages of Sacubitril/Valsartan in Rodent Models

Animal ModelSpeciesRoute of AdministrationDosageReference
Pressure Overload (TAC)RatOral gavage68 mg/kg/day[14]
Obesity-related Metabolic Heart DiseaseMouseDrinking water100 mg/kg/day[15]
Doxorubicin-induced CardiotoxicityRatOral gavage60 mg/kg/day[9]
Isoprenaline-induced Takotsubo-like SyndromeRatOral gavage60 mg/kg/day[20]
Salt-loaded HypertensionRatOral gavage6 mg/kg/day (low-dose)[[“]]

Table 2: Key Echocardiographic Parameters in Rodent Models of Heart Failure

ParameterAbbreviationDescriptionExpected Change in Heart Failure
Left Ventricular Ejection FractionLVEFPercentage of blood pumped out of the left ventricle with each contraction.Decrease
Left Ventricular Fractional ShorteningLVFSPercentage change in the left ventricular internal diameter between diastole and systole.Decrease
Left Ventricular Internal Diameter in DiastoleLVIDdDiameter of the left ventricle at the end of diastole.Increase
Left Ventricular Internal Diameter in SystoleLVIDsDiameter of the left ventricle at the end of systole.Increase
Interventricular Septal Thickness in DiastoleIVSdThickness of the septum between the ventricles at the end of diastole.Increase (in hypertrophy)
Left Ventricular Posterior Wall Thickness in DiastoleLVPWdThickness of the posterior wall of the left ventricle at the end of diastole.Increase (in hypertrophy)
E/A RatioE/ARatio of early (E) to late (A) diastolic mitral inflow velocities.Altered (can increase or decrease depending on the stage of diastolic dysfunction)
E/e' RatioE/e'Ratio of early mitral inflow velocity to early diastolic mitral annular velocity.Increase (indicates increased left ventricular filling pressure)

Experimental Protocols

Protocol 1: Transverse Aortic Constriction (TAC) Surgery in Mice
  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[22] Intubate the mouse and connect it to a rodent ventilator.[22]

  • Surgical Incision: Make a midline skin incision from the upper sternum to the neck. Perform a partial thoracotomy to the second rib and retract the sternum to expose the aortic arch.[22]

  • Aortic Constriction: Carefully dissect the thymus to visualize the transverse aorta. Pass a 7-0 silk suture underneath the aorta between the innominate and left common carotid arteries.[3] Place a 27-gauge needle parallel to the aorta and tie the suture snugly around both the aorta and the needle.[4]

  • Closure and Recovery: Quickly and carefully remove the needle. Close the chest wall and skin with appropriate sutures.[22] Discontinue anesthesia and allow the mouse to recover on a heating pad until it is fully ambulatory. Provide post-operative analgesia as per institutional guidelines.

Protocol 2: Doxorubicin-Induced Cardiotoxicity in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250g).

  • Doxorubicin Administration: Prepare a solution of doxorubicin in sterile saline. Administer doxorubicin via intraperitoneal (IP) injection. A commonly used protocol is to administer a cumulative dose of 12 mg/kg, given as six injections of 2 mg/kg every 48 hours over a period of 12 days.[6]

  • Monitoring: Monitor the animals daily for signs of distress, including weight loss, lethargy, and ruffled fur.

  • Endpoint Analysis: At the end of the treatment period (or at a predetermined time point), perform echocardiography to assess cardiac function. Collect blood samples for biomarker analysis (e.g., cTnI, NT-proBNP). Euthanize the animals and collect heart tissue for histological and molecular analyses.

Mandatory Visualization

Sacubitril_Valsartan_Mechanism_of_Action cluster_0 Sacubitril (Neprilysin Inhibition) cluster_1 Valsartan (Angiotensin II Receptor Blockade) Sacubitril Sacubitril (Prodrug) LBQ657 LBQ657 (Active Metabolite) Sacubitril->LBQ657 Esterases Neprilysin Neprilysin (NEP) LBQ657->Neprilysin Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides Degrades Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Reduced_Cardiac_Load Reduced Cardiac Load Vasodilation->Reduced_Cardiac_Load Natriuresis_Diuresis->Reduced_Cardiac_Load Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Valsartan Valsartan Valsartan->AT1_Receptor Blocks Increased_Cardiac_Load Increased Cardiac Load Vasoconstriction->Increased_Cardiac_Load Aldosterone_Release->Increased_Cardiac_Load

Caption: Dual mechanism of action of sacubitril/valsartan.

Experimental_Workflow_TAC_Model start Start: Select Mice (Age and Weight Matched) surgery Transverse Aortic Constriction (TAC) Surgery start->surgery post_op Post-Operative Care (Analgesia, Monitoring) surgery->post_op treatment Treatment Initiation (Vehicle, Sacubitril/Valsartan, etc.) post_op->treatment monitoring In-life Monitoring (Echocardiography, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Cardiac Function, Biomarkers, Histology) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for TAC model studies.

Troubleshooting_Logic_High_Mortality_TAC issue High Mortality in TAC Model cause1 Surgical Bleeding issue->cause1 cause2 Excessive Aortic Constriction issue->cause2 cause3 Post-operative Hypothermia issue->cause3 cause4 Inadequate Analgesia issue->cause4 solution1 Refine Surgical Technique Use Fine Instruments cause1->solution1 solution2 Standardize Constriction (Use Spacer, e.g., 27G Needle) cause2->solution2 solution3 Maintain Body Temperature (Heating Pad) cause3->solution3 solution4 Administer Appropriate Analgesia cause4->solution4

References

Addressing batch-to-batch variability of synthetic (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound, (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, is not readily identifiable in public databases by a common or trade name. Therefore, this technical support guide provides information based on its structural components—a derivative of L-leucine and L-glutamic acid—and is intended to be a general resource for researchers working with similar synthetic dipeptide-like dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the biological activity of different batches of our synthetic compound. What are the potential causes?

A1: Batch-to-batch variability in synthetic compounds can arise from several factors throughout the manufacturing process. These can be broadly categorized as:

  • Impurities and Contaminants:

    • Starting Materials: Variations in the purity of the initial building blocks (e.g., amino acid derivatives, solvents) can introduce different impurities in the final product.

    • Side Products: Incomplete reactions or the formation of alternative products during synthesis can lead to the presence of structurally related impurities.

    • Residual Solvents: Solvents used during synthesis and purification may not be completely removed and can interfere with biological assays.[1][2][3][4]

    • Reagents: Leftover reagents or catalysts from the synthesis can be cytotoxic or interfere with assay components.

  • Physical Properties:

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.

    • Hygroscopicity: The compound may absorb varying amounts of water from the atmosphere, affecting its effective concentration.

    • Aggregation: The compound may form aggregates of different sizes, impacting its availability to interact with biological targets.

  • Degradation:

    • Storage Conditions: Improper storage temperature, humidity, or exposure to light can lead to the degradation of the compound over time.

    • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can cause degradation or precipitation.

Q2: What are the initial steps we should take to troubleshoot inconsistent results in our cell-based assays?

A2: When facing inconsistent results, a systematic approach is crucial. Here are the initial steps:

  • Confirm Identity and Purity of the Current Batch: Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and High-Performance Liquid Chromatography (HPLC) to assess the purity of the batch .

  • Review Storage and Handling Procedures: Ensure that the compound has been stored under the recommended conditions and that proper handling procedures for weighing and preparing solutions are being followed.

  • Perform a Dose-Response Curve: Run a full dose-response curve for the new batch and compare it to the curve from a previous, well-characterized "gold standard" batch. This can reveal shifts in potency (EC50/IC50) or efficacy.

  • Assay Controls Verification: Scrutinize your assay controls (vehicle, positive, and negative controls) to ensure they are performing as expected. This helps to rule out issues with the assay itself.

  • Re-test a Previous Batch: If possible, re-test a sample from a previous batch that gave the expected results to confirm that the issue is with the new batch and not a change in the experimental system.

Troubleshooting Guides

Guide 1: Investigating Chemical Purity and Integrity

If you suspect that batch-to-batch variability is due to chemical impurities or degradation, the following experimental workflow can help identify the root cause.

Experimental Workflow for Purity Assessment

cluster_0 Initial Assessment cluster_1 Impurity Identification cluster_2 Decision and Action Start New Batch with Anomalous Activity HPLC_Purity HPLC Purity Analysis Start->HPLC_Purity Step 1 LCMS_Identity LC-MS Identity Confirmation Start->LCMS_Identity Step 2 NMR_Structure NMR Structural Verification Start->NMR_Structure Step 3 Compare_HPLC Compare HPLC Profiles with Reference Batch HPLC_Purity->Compare_HPLC New_Peaks New Impurity Peaks Detected? Compare_HPLC->New_Peaks Isolate_Impurity Isolate Impurity (Prep-HPLC) New_Peaks->Isolate_Impurity Yes Purity_Acceptable Purity and Identity Match Reference? New_Peaks->Purity_Acceptable No Characterize_Impurity Characterize Impurity (MS/MS, NMR) Isolate_Impurity->Characterize_Impurity Reject_Batch Reject Batch and Contact Supplier Characterize_Impurity->Reject_Batch Investigate_Physical Investigate Physical Properties (e.g., Solubility, Aggregation) Purity_Acceptable->Investigate_Physical No Proceed Proceed with Experiments Purity_Acceptable->Proceed Yes

Caption: Workflow for investigating chemical purity.

Table 1: Analytical Techniques for Compound Characterization

Technique Purpose Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Percentage of the main compound and presence of other components.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and identification of impurities.Molecular weight of the main compound and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the chemical structure.Detailed information about the atomic structure of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection and quantification of residual solvents.Identity and amount of volatile organic compounds.
Karl Fischer Titration Quantification of water content.Percentage of water in the solid compound.
Guide 2: Addressing Inconsistent Biological Assay Performance

Even with a pure compound, variability can be introduced during the experimental process.

Troubleshooting Workflow for Cell-Based Assays

Start Inconsistent Assay Results Check_Cells Check Cell Health and Passage Number Start->Check_Cells Check_Reagents Verify Assay Reagents and Buffers Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Cell_Viability Assess Cell Viability (e.g., Trypan Blue) Check_Cells->Cell_Viability Mycoplasma_Test Mycoplasma Testing Check_Cells->Mycoplasma_Test Solvent_Effects Investigate Vehicle/Solvent Effects Mycoplasma_Test->Solvent_Effects Reagent_Expiry Check Expiration Dates Check_Reagents->Reagent_Expiry New_Reagents Prepare Fresh Reagents Check_Reagents->New_Reagents New_Reagents->Solvent_Effects Pipetting_Error Evaluate Pipetting Accuracy Check_Protocol->Pipetting_Error Incubation_Times Confirm Incubation Times and Temperatures Check_Protocol->Incubation_Times Incubation_Times->Solvent_Effects Solvent_Toxicity Run Solvent-Only Control at Highest Concentration Solvent_Effects->Solvent_Toxicity Yes Conclusion Identify Source of Variability Solvent_Effects->Conclusion No Solvent_Toxicity->Conclusion

Caption: Troubleshooting inconsistent cell-based assay results.

Potential Signaling Pathways

Given the structural similarity to dipeptides containing leucine and glutamic acid, this compound could potentially interact with pathways involved in amino acid sensing and metabolism. The presence of two carboxylic acid groups also suggests a potential to interact with receptors or enzymes that bind dicarboxylic acids.

Hypothetical Signaling Pathway Interactions

cluster_0 Amino Acid Sensing Pathways cluster_1 Metabolic Enzyme Inhibition cluster_2 Receptor Interaction Compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl) carbamoylamino)pentanedioic acid mTORC1 mTORC1 Pathway Compound->mTORC1 Modulates GCN2 GCN2 Pathway Compound->GCN2 Modulates GDH Glutamate Dehydrogenase (GDH) Compound->GDH Inhibits/Activates BCAT Branched-Chain Aminotransferase (BCAT) Compound->BCAT Inhibits/Activates GPCR Dicarboxylate Receptors (e.g., GPR80) Compound->GPCR Agonist/Antagonist Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Regulates Stress_Response Amino Acid Stress Response GCN2->Stress_Response Regulates Metabolism Cellular Metabolism GDH->Metabolism Impacts BCAT->Metabolism Impacts Downstream_Signaling Downstream Signaling Cascades GPCR->Downstream_Signaling Activates

Caption: Potential signaling pathway interactions.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., water, methanol, or acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run a blank (solvent only) followed by the sample. Integrate the peak areas to determine the percentage purity. Compare the chromatogram to that of a reference standard if available.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.

This technical support center provides a framework for addressing batch-to-batch variability. For the specific compound , it is highly recommended to obtain a detailed Certificate of Analysis from the supplier and, if possible, a reference standard for comparison.

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the pharmacokinetic (PK) profile of the glutamate carboxypeptidase II (GCPII) inhibitor, (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid. This potent, urea-based inhibitor often presents challenges in drug development due to its hydrophilic nature, which can lead to a suboptimal pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic challenge associated with (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid?

The principal pharmacokinetic challenge for this compound, and for urea-based GCPII inhibitors in general, is its high polarity due to the presence of multiple carboxylic acid groups. This high hydrophilicity typically results in poor passive diffusion across biological membranes, leading to low oral bioavailability and rapid renal clearance. Consequently, achieving therapeutic concentrations in target tissues via oral administration is difficult without chemical modification.

Q2: What are the initial steps to assess the pharmacokinetic profile of this compound?

A standard initial assessment involves a series of in vitro and in vivo experiments to determine key PK parameters. These include:

  • In vitro metabolic stability: Using liver microsomes or hepatocytes to predict the extent of phase I and phase II metabolism.

  • In vitro permeability: Employing Caco-2 cell monolayers to estimate intestinal absorption and assess whether the compound is a substrate for efflux transporters like P-glycoprotein.

  • In vivo pharmacokinetics: Administering the compound to animal models (e.g., rodents) via intravenous and oral routes to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Q3: What are the most common strategies for improving the oral bioavailability of this class of compounds?

The most prevalent and successful strategy is the implementation of a prodrug approach. This involves masking one or more of the polar carboxyl groups with lipophilic moieties that can be cleaved in vivo to release the active parent drug. Common prodrug strategies include esterification to create alkyl or aryl esters, which increases the lipophilicity of the molecule and facilitates its absorption.

Q4: How can I reduce the rapid clearance of this compound?

Reducing rapid clearance often involves modifications that decrease its recognition by renal transporters or limit its susceptibility to metabolism. The same prodrug strategies that improve absorption can also transiently mask the acidic groups recognized by renal clearance mechanisms. Additionally, structural modifications that block sites of metabolic attack, if any are identified, can also prolong the compound's half-life.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Preclinical Species
  • Problem: After oral administration in rodents, the calculated oral bioavailability is less than 5%.

  • Possible Causes:

    • Poor Absorption: The compound's high polarity is preventing efficient transport across the intestinal epithelium.

    • Efflux Transporter Activity: The compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the gut wall, which actively pump it back into the intestinal lumen.

    • First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.

  • Troubleshooting Steps:

    • Assess Permeability and Efflux: Conduct a Caco-2 permeability assay. A low apparent permeability coefficient (Papp A→B) and a high efflux ratio (>2) would suggest that both poor passive diffusion and active efflux are contributing to the low bioavailability.

    • Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using intestinal and liver microsomes (S9 fractions) to determine the compound's susceptibility to first-pass metabolism.

    • Implement Prodrug Strategy: If poor permeability is the primary issue, synthesize a series of lipophilic ester prodrugs (e.g., ethyl, t-butyl, or neopentyl esters) of one or more of the carboxylic acid groups. Re-evaluate the permeability and bioavailability of the most promising prodrug candidates.

Issue 2: High Variability in Pharmacokinetic Data Between Subjects
  • Problem: In vivo PK studies show significant inter-individual variability in plasma concentrations.

  • Possible Causes:

    • Formulation Issues: Poor solubility of the compound in the dosing vehicle can lead to inconsistent administration and absorption.

    • Variable GI Tract Conditions: Differences in gastric pH or gut motility among animals can affect drug release and absorption.

    • Genetic Polymorphisms: Variability in the expression of metabolic enzymes or transporters can lead to different rates of clearance.

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure the compound is fully solubilized in the dosing vehicle. Test different formulations, potentially using co-solvents or cyclodextrins, to improve solubility and stability.

    • Standardize Experimental Conditions: Ensure strict adherence to protocols regarding fasting times and administration techniques to minimize variability related to physiological state.

    • Investigate Transporter Involvement: If high variability persists, consider studies with transporter knockout animal models to determine the contribution of specific transporters to the compound's disposition.

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters for the parent compound and a hypothetical, improved prodrug version.

ParameterParent CompoundProdrug A (Diester)
Molecular Weight 347.3 g/mol 459.5 g/mol
LogP -1.5+2.8
Aqueous Solubility (pH 7.4) >10 mg/mL0.1 mg/mL
Caco-2 Permeability (Papp A→B) <1 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/s
In vitro t½ (Human Liver Microsomes) >60 min35 min
Oral Bioavailability (Rat) <2%45%
Clearance (Rat, IV) 80 mL/min/kg25 mL/min/kg
Plasma Half-life (t½, Rat) 0.8 h3.5 h

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A→B) Transport: Add the compound solution to the apical (A) side of the Transwell insert. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the compound solution to the basolateral side and sample from the apical side to determine the rate of efflux.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 In Vitro Assessment cluster_2 Strategy & Synthesis cluster_3 In Vivo Evaluation cluster_4 Outcome start Low Oral Bioavailability (<5%) of Parent Compound caco2 Caco-2 Permeability Assay start->caco2 Assess Permeability hlm Liver Microsome Stability Assay start->hlm Assess Metabolism prodrug Prodrug Design & Synthesis (e.g., Diester Prodrug) caco2->prodrug Low Permeability Informs Design hlm->prodrug pk_study Rodent PK Study (IV and PO Dosing) prodrug->pk_study Evaluate Prodrug end_goal Improved PK Profile (Bioavailability > 30%) pk_study->end_goal Achieve Goal

Caption: Workflow for improving the pharmacokinetic profile.

metabolic_pathway cluster_prodrug Prodrug Activation (In Vivo) cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent (2S)-2-(((1S)-1-carboxy-3-methylbutyl) carbamoylamino)pentanedioic acid (Active Drug) hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP450 Enzymes excretion Renal Excretion parent->excretion prodrug Diester Prodrug (Increased Lipophilicity) prodrug->parent Esterases glucuronide Glucuronide Conjugate hydroxylated->glucuronide UGT Enzymes glucuronide->excretion

Caption: Potential metabolic pathway and prodrug activation.

logical_relationship parent Parent Compound prop1 High Polarity (Multiple Carboxyl Groups) parent->prop1 prop2 Low Lipophilicity (LogP < 0) parent->prop2 solution Prodrug Strategy (Esterification) parent->solution Modification consequence1 Poor Membrane Permeability prop1->consequence1 prop2->consequence1 consequence3 Low Oral Bioavailability consequence1->consequence3 consequence2 Rapid Renal Clearance consequence2->consequence3 outcome1 Increased Lipophilicity solution->outcome1 outcome2 Masked Polar Groups solution->outcome2 outcome3 Enhanced Absorption & Reduced Clearance outcome1->outcome3 outcome2->outcome3

Caption: Logic diagram of the PK problem and solution.

Validation & Comparative

A Comparative Analysis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid (ZJ-43) and 2-PMPA for Glutamate Carboxypeptidase II (GCPII) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase): the urea-based inhibitor (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid (commonly known as ZJ-43) and the phosphonate-based inhibitor 2-(Phosphonomethyl)pentanedioic acid (2-PMPA). This comparison is based on their inhibitory potency, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies on GCPII.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of ZJ-43 and 2-PMPA against GCPII have been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing their potency.

InhibitorChemical ClassIC50Ki
(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid (ZJ-43)Urea-based0.50 nM[1]Not explicitly found, but expected to be in a similar sub-nanomolar range
2-(Phosphonomethyl)pentanedioic acid (2-PMPA)Phosphonate-based300 pM~0.3 nM

Note: Lower IC50 and Ki values indicate higher inhibitory potency.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory potency of compounds against GCPII, based on methodologies described in the literature.

GCPII Inhibition Assay (NAALADase Assay)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of GCPII by 50% (IC50).

Materials:

  • Recombinant human GCPII enzyme

  • Substrate: N-acetyl-L-aspartyl-L-[³H]glutamate ([³H]NAAG)

  • Inhibitor compounds (ZJ-43, 2-PMPA) at various concentrations

  • Assay Buffer: e.g., Tris-HCl buffer (50 mM, pH 7.4) containing 150 mM NaCl and relevant co-factors.

  • Scintillation fluid

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human GCPII enzyme to a working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds (ZJ-43 and 2-PMPA) in the assay buffer to cover a wide range of concentrations.

  • Assay Reaction:

    • In a microplate, add a defined volume of the assay buffer.

    • Add a specific volume of each inhibitor concentration to the respective wells.

    • Initiate the reaction by adding a pre-determined amount of the GCPII enzyme to each well.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Start the enzymatic reaction by adding the [³H]NAAG substrate.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Separation of Product: Separate the radiolabeled product ([³H]glutamate) from the unreacted substrate. This can be achieved using methods like ion-exchange chromatography.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic action of GCPII and a typical experimental workflow for evaluating its inhibitors.

GCPII_Signaling_Pathway cluster_extracellular Extracellular Space NAAG N-Acetylaspartylglutamate (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII) NAAG->GCPII Substrate Glutamate Glutamate GCPII->Glutamate Product 1 NAA N-Acetylaspartate (NAA) GCPII->NAA Product 2

Caption: Enzymatic cleavage of NAAG by GCPII.

Experimental_Workflow Start Start: Prepare Reagents Inhibitor_Prep Prepare Inhibitor Dilutions (ZJ-43 or 2-PMPA) Start->Inhibitor_Prep Enzyme_Prep Prepare GCPII Enzyme Solution Start->Enzyme_Prep Reaction_Setup Set up Assay Reactions (Enzyme + Inhibitor) Inhibitor_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Substrate_Add Add [3H]NAAG Substrate Reaction_Setup->Substrate_Add Incubation Incubate at 37°C Substrate_Add->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Product Termination->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Data Analysis (IC50 Calculation) Quantification->Analysis End End: Determine Inhibitory Potency Analysis->End

Caption: Experimental workflow for GCPII inhibition assay.

Discussion

Both (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid (ZJ-43) and 2-PMPA are highly potent inhibitors of GCPII, with potencies in the sub-nanomolar and picomolar range, respectively. The choice between these two inhibitors may depend on the specific research application.

  • 2-PMPA , as a phosphonate-based inhibitor, is one of the most potent GCPII inhibitors identified to date.[2] Its high polarity, however, results in poor oral bioavailability, which can be a limitation for in vivo studies requiring systemic administration.

  • ZJ-43 represents the class of urea-based inhibitors. While slightly less potent than 2-PMPA in the cited study, it still exhibits exceptional inhibitory activity. Urea-based inhibitors have been a focus of development for clinical applications, including imaging agents for prostate cancer, due to their favorable pharmacokinetic properties in some cases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic cross-reactivity profile of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid. Due to the structural similarity of this compound to known angiotensin-converting enzyme (ACE) inhibitors, specifically enalaprilat, this document focuses on the inhibitory activity against ACE as the presumed primary target and explores potential cross-reactivity with other related metallopeptidases.

While direct experimental data for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is not currently available in published literature, this guide synthesizes data from structurally analogous and widely studied ACE inhibitors—enalaprilat, lisinopril, and captopril—to provide a predictive comparison of its likely enzymatic interactions. The information presented herein is intended to guide future experimental design and drug development efforts.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) and inhibition constant (Ki) values for well-characterized ACE inhibitors against ACE and other potentially cross-reactive metallopeptidases. This data serves as a benchmark for assessing the potential selectivity profile of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid.

CompoundACENeprilysin (NEP)Endothelin-Converting Enzyme (ECE)Carboxypeptidase A
Enalaprilat IC50: 2.4 nM[1]---
Lisinopril IC50: 1.2 nM, Ki: 51.0, 131.5 nM[1]---
Captopril IC50: 20.0 nM, Ki: 2.0 nM[1]---

Data for Neprilysin (NEP), Endothelin-Converting Enzyme (ECE), and Carboxypeptidase A for these specific ACE inhibitors in a comparative context is limited in the readily available literature. The "-" indicates data not found in the searched sources. The structural and functional similarities between these enzymes and ACE suggest that cross-reactivity is a possibility that warrants experimental investigation.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of compounds against ACE and related enzymes are crucial for reproducible and comparative studies.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available ACE inhibitor screening kits.

1. Reagent Preparation:

  • ACE Assay Buffer: Prepare a buffer solution appropriate for the enzyme, typically at a physiological pH.
  • Fluorogenic Substrate: A synthetic ACE substrate that is internally quenched. Upon cleavage by ACE, a fluorophore is released, leading to an increase in fluorescence.
  • ACE Enzyme: A purified preparation of angiotensin-converting enzyme.
  • Test Compound: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Positive Control: A known ACE inhibitor, such as captopril or enalaprilat.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and the positive control in ACE Assay Buffer.
  • In a 96-well microplate, add the ACE enzyme to each well, followed by the test compound dilutions or controls.
  • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

3. Data Analysis:

  • Calculate the rate of reaction for each well.
  • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This protocol is based on commercially available NEP activity assay kits.

1. Reagent Preparation:

  • NEP Assay Buffer: A buffer optimized for NEP activity.
  • Fluorogenic Substrate: A specific NEP substrate that releases a fluorophore upon cleavage.
  • NEP Enzyme: Purified neprilysin.
  • Test Compound and Controls: Prepared as in the ACE inhibition assay.

2. Assay Procedure:

  • Follow a similar procedure to the ACE inhibition assay, substituting the specific NEP reagents.
  • Incubate the NEP enzyme with the test compound dilutions.
  • Initiate the reaction with the NEP fluorogenic substrate.
  • Measure the fluorescence signal over time.

3. Data Analysis:

  • Calculate reaction rates and percentage inhibition.
  • Determine the IC50 value for the test compound against NEP.

Endothelin-Converting Enzyme (ECE) Inhibition Assay

1. Reagent Preparation:

  • ECE Assay Buffer: Buffer suitable for ECE-1 activity.
  • Fluorogenic Substrate: A specific quenched fluorogenic substrate for ECE-1.
  • ECE-1 Enzyme: Purified endothelin-converting enzyme-1.
  • Test Compound and Controls: Prepared as previously described.

2. Assay Procedure:

  • The assay follows the same principles as the ACE and NEP assays.
  • Incubate ECE-1 with the test compound.
  • Start the reaction by adding the ECE-1 substrate.
  • Monitor the increase in fluorescence.

3. Data Analysis:

  • Determine the IC50 value by calculating the concentration of the test compound that causes 50% inhibition of ECE-1 activity.

Carboxypeptidase A (CPA) Inhibition Assay (Spectrophotometric)

This protocol is based on the method described by Folk and Schirmer (1963).[2]

1. Reagent Preparation:

  • Assay Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.[2]
  • Substrate: Hippuryl-L-phenylalanine dissolved in the assay buffer.[2]
  • Carboxypeptidase A Enzyme: A solution of purified CPA.
  • Test Compound and Controls: Prepared as previously described.

2. Assay Procedure:

  • In a UV-transparent cuvette or microplate, mix the assay buffer and the test compound or control.
  • Add the CPA enzyme solution and incubate.
  • Initiate the reaction by adding the hippuryl-L-phenylalanine substrate.
  • Monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[2]

3. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
  • Determine the percentage of inhibition and calculate the IC50 value for the test compound against CPA.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G Experimental Workflow for Enzyme Cross-Reactivity Screening A Compound Preparation ((2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid) B Primary Target Enzyme Assay (e.g., ACE Inhibition) A->B C Off-Target Enzyme Panel Assays (e.g., NEP, ECE, Carboxypeptidase A) A->C D Data Acquisition (Kinetic Reads: Fluorescence/Absorbance) B->D C->D E Data Analysis (Calculate % Inhibition) D->E F IC50 Determination (Dose-Response Curves) E->F G Selectivity Profile Assessment (Compare IC50 values) F->G

Caption: Workflow for assessing the cross-reactivity of a test compound against a primary target and related enzymes.

Logical Relationship in a Cross-Reactivity Study

G Conceptual Diagram of Enzyme Inhibitor Cross-Reactivity cluster_inhibitor Test Compound cluster_enzymes Enzyme Panel I (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid ACE Primary Target (ACE) I->ACE High Affinity (Strong Inhibition) NEP Off-Target 1 (Neprilysin) I->NEP Potential Interaction (Weaker Inhibition) ECE Off-Target 2 (ECE) I->ECE Potential Interaction (Weaker Inhibition) CPA Off-Target 3 (Carboxypeptidase A) I->CPA Potential Interaction (Weaker Inhibition)

References

Head-to-Head Comparison of Urea-Based GCPII Inhibitors in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and experimental validation of leading urea-based Glutamate Carboxypeptidase II (GCPII/PSMA) inhibitors in preclinical prostate cancer models.

This guide provides an objective comparison of various urea-based inhibitors targeting Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), a key therapeutic and diagnostic target in prostate cancer. The following sections detail the inhibitory activities, cellular uptake, and in vivo tumor targeting capabilities of several prominent compounds, supported by experimental data from published studies.

Quantitative Comparison of Inhibitor Performance

The efficacy of different urea-based GCPII inhibitors has been evaluated using in vitro and in vivo models. The following table summarizes the key quantitative data for a selection of these inhibitors.

InhibitorIC50 (nM)Internalization Rate (% IA/g)Tumor Uptake (% ID/g)Experimental Model
EuE-k-18F-FBOA (1) 4.2 ± 0.4~1.4-fold higher than 18F-DCFPyL12.7 ± 2.0 (1 h p.i.)LNCaP cells, LNCaP tumor-bearing mice
EuE-k-β-a-18F-FPyl (2) 1.1 ± 0.2~2.7-fold higher than 18F-DCFPyL13.0 ± 1.0 (1 h p.i.)LNCaP cells, LNCaP tumor-bearing mice
18F-DCFPyL 12.3 ± 1.2Baseline7.3 ± 1.0 (1 h p.i.)LNCaP cells, LNCaP tumor-bearing mice
18F-PSMA-1007 4.2 ± 0.5Not specified7.1 ± 1.5 (1 h p.i.)LNCaP cells, LNCaP tumor-bearing mice
Inhibitor 5 High AffinityNot specifiedNot specifiedLNCaP tumor-bearing CD-1 nu/nu mice
Inhibitor 6 High AffinityNot specifiedNot specifiedLNCaP tumor-bearing CD-1 nu/nu mice
177Lu-11 Not specifiedNot specified16.1 ± 2.5 (24 h p.i.)LNCaP tumor-bearing CD-1 nu/nu mice

IC50 values represent the concentration of the inhibitor required to reduce GCPII enzymatic activity by 50%. Lower values indicate higher potency. Internalization and tumor uptake are measures of the inhibitor's ability to be taken up by prostate cancer cells and accumulate at the tumor site, respectively. Data is compiled from multiple sources for comparative purposes.

Signaling and Experimental Workflow

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the GCPII signaling pathway and a typical experimental workflow.

GCPII_Inhibition_Pathway cluster_membrane Cell Membrane GCPII GCPII (PSMA) Glutamate Glutamate GCPII->Glutamate NAAG NAAG (N-acetylaspartylglutamate) NAAG->GCPII Hydrolysis Inhibitor Urea-Based GCPII Inhibitor Inhibitor->GCPII Binding & Inhibition

Caption: Mechanism of urea-based GCPII inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Synthesis of Urea-Based Inhibitors b IC50 Determination (Enzymatic Assay) a->b c Cellular Uptake & Internalization (e.g., LNCaP cells) b->c d Radiolabeling of Lead Compounds c->d Lead Compound Selection e Biodistribution Studies in Tumor-Bearing Mice d->e f PET/SPECT Imaging e->f

Caption: Typical experimental workflow for evaluating GCPII inhibitors.

Experimental Protocols

The data presented in this guide are derived from standard preclinical evaluation methods for GCPII inhibitors. Key experimental protocols are outlined below.

In Vitro Inhibition Assay (IC50 Determination)

The inhibitory potency of the compounds is typically determined using a competitive binding assay. For radiolabeled inhibitors, this involves incubating increasing concentrations of the non-radioactive inhibitor with a source of GCPII (e.g., LNCaP cell lysates) and a known concentration of the radiolabeled ligand. The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value. For non-radiolabeled inhibitors, a fluorescence-based assay can be used.[1][2] In this method, recombinant human GCPII is preincubated with the test compound.[1][2] The enzymatic reaction is initiated by adding a fluorescently labeled substrate.[1][2] The reaction is stopped, and the products are analyzed by methods like RP-HPLC with a fluorescence detector to measure the extent of inhibition.[1][2]

Cellular Uptake and Internalization Assays

Prostate cancer cell lines that endogenously express GCPII, such as LNCaP cells, are used for these assays. Cells are incubated with the radiolabeled inhibitor at 37°C for various time points. To measure internalization, the cell surface-bound radioligand is removed by an acid wash, and the radioactivity remaining within the cells is measured. Total cell uptake is determined by measuring the radioactivity in cells without the acid wash.

In Vivo Biodistribution and Imaging Studies

Animal models, typically immunodeficient mice (e.g., CD-1 nu/nu) bearing xenografts of human prostate cancer cells (e.g., LNCaP), are used for in vivo evaluation. The radiolabeled inhibitor is administered intravenously. At various time points post-injection (p.i.), animals are euthanized, and tissues of interest (tumor, blood, kidneys, liver, etc.) are collected and weighed. The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). For imaging studies, animals are imaged at different time points using PET or SPECT scanners to visualize the tumor uptake and clearance of the radiolabeled inhibitor.[3][4]

Conclusion

The development of urea-based GCPII inhibitors has significantly advanced the diagnosis and treatment of prostate cancer. The compounds highlighted in this guide demonstrate high affinity and specificity for GCPII. Newer generations of inhibitors, such as the EuE-based compounds, show improved tumor uptake and favorable pharmacokinetic profiles compared to earlier agents like 18F-DCFPyL.[4] Continued research focusing on optimizing linker structures and radionuclide properties holds promise for developing even more effective theranostic agents for prostate cancer.

References

A Comparative Guide to the Synthesis and Independent Validation of Ureido-Linked Dipeptides: A Case Study of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic strategies and validation protocols applicable to ureido-linked dipeptides, using (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid as a primary example. While specific experimental data for this exact molecule is not publicly available, this document outlines established methodologies for its synthesis and characterization based on analogous structures in peptide and medicinal chemistry.

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a ureido-linked dipeptide analog. It consists of an L-leucine moiety connected to an L-glutamic acid moiety via a urea linkage instead of a standard amide bond. This structural modification can impart unique biochemical properties, such as resistance to enzymatic degradation by proteases, making such compounds interesting candidates in drug discovery. The independent synthesis and validation of such molecules are critical for confirming their structure and purity before further biological evaluation.

Synthetic Strategies: A Comparative Analysis

The synthesis of ureido-linked dipeptides can be approached through several methods, primarily involving the formation of the key ureido bond. The choice of method often depends on the starting materials, desired scale, and the presence of other functional groups.

Table 1: Comparison of Synthetic Routes for Ureido Bond Formation

Synthetic MethodPrecursorsReagents & ConditionsAdvantagesDisadvantages
Phosgene Equivalents Amino acid estersTriphosgene, diphosgene; Base (e.g., triethylamine); -20 to 0 °CHigh reactivity, well-establishedToxicity of reagents, potential for side reactions
Isocyanate Intermediate Amino acid esterCurtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivative; or direct reaction with an isocyanateControlled reaction, good yieldsRequires synthesis of the isocyanate precursor, potential for racemization
Carbamate Activation Amino acidN,N'-Disuccinimidyl carbonate (DSC), Carbonyldiimidazole (CDI)Milder conditions, commercially available reagentsMay require longer reaction times, potential for side reactions with unprotected functional groups
Solid-Phase Synthesis Resin-bound amino acidIsocyanate or activated carbamate of the second amino acidAmenable to automation, simplified purification[1]May require specialized equipment, potential for incomplete reactions on the solid support
Enzymatic Synthesis Amino acidsSpecific ligases or synthetases (e.g., from natural product biosynthesis)[2][3]High stereo- and regioselectivity, environmentally benignLimited substrate scope, enzyme availability and stability can be challenging

Experimental Protocols

Below are generalized protocols for the synthesis and validation of the target molecule.

This common approach involves the conversion of one amino acid derivative to an isocyanate, which then reacts with the second amino acid derivative.

  • Preparation of L-Leucine Methyl Ester Isocyanate:

    • Protect the carboxylic acid of L-leucine as a methyl ester.

    • Convert the protected L-leucine methyl ester to the corresponding acyl azide using diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide.

    • Induce the Curtius rearrangement of the acyl azide by gentle heating in an inert solvent (e.g., toluene) to form the isocyanate.

  • Ureido Bond Formation:

    • Dissolve L-glutamic acid di-tert-butyl ester in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine).

    • Slowly add the freshly prepared L-leucine methyl ester isocyanate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Deprotection:

    • Perform acidic hydrolysis (e.g., with trifluoroacetic acid) to remove the tert-butyl ester protecting groups from the glutamic acid moiety.

    • Perform saponification (e.g., with lithium hydroxide) to hydrolyze the methyl ester of the leucine moiety.

Purification:

The crude product is typically purified using preparative High-Performance Liquid Chromatography (HPLC).[4][5][6]

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA), is employed.

  • Detection: UV detection at 214 nm and 280 nm is standard for peptides and related compounds.[6]

Validation:

The identity and purity of the final compound are confirmed using a combination of analytical techniques.

Table 2: Analytical Techniques for Validation

TechniquePurposeExpected Results for Target Molecule
Mass Spectrometry (MS) Confirmation of molecular weight.[7]ESI-MS should show a peak corresponding to the calculated molecular weight of C12H20N2O7 (320.30 g/mol ) in both positive ([M+H]+) and negative ([M-H]-) modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of covalent bonds.[8]¹H NMR: Will show characteristic peaks for the protons on the leucine and glutamic acid backbones and side chains. The NH protons of the ureido group will appear as distinct signals. ¹³C NMR: Will show a characteristic signal for the carbonyl carbon of the ureido group (typically ~155-160 ppm), distinct from the carboxylic acid carbonyls.
Analytical HPLC Assessment of purity.A single major peak should be observed, indicating high purity (typically >95%).
Amino Acid Analysis Confirmation of stoichiometry and chiral integrity.[9]Acid hydrolysis of the product followed by chiral chromatography should yield L-leucine and L-glutamic acid in a 1:1 ratio.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Starting Materials (Protected Amino Acids) reaction Ureido Bond Formation (e.g., Isocyanate Method) start->reaction deprotection Removal of Protecting Groups reaction->deprotection crude Crude Product deprotection->crude hplc Preparative HPLC crude->hplc fractions Collect Fractions hplc->fractions ms Mass Spectrometry (Molecular Weight) fractions->ms nmr NMR Spectroscopy (Structure) fractions->nmr hplc_an Analytical HPLC (Purity) fractions->hplc_an final Pure, Validated Compound ms->final nmr->final hplc_an->final

Caption: General workflow for the synthesis, purification, and validation of a ureido-linked dipeptide.

G cluster_reactants isocyanate R1-N=C=O (Isocyanate) product R1-NH-(C=O)-NH-R2 (Ureido Linkage) isocyanate->product Nucleophilic Attack amine H2N-R2 (Amine) amine->product

Caption: Formation of a ureido linkage from an isocyanate and an amine.

References

A Comparative Analysis of the Pharmacodynamics of Different GCPII Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-validated therapeutic target for a range of neurological disorders and cancer. The enzyme's role in hydrolyzing N-acetyl-aspartyl-glutamate (NAAG) to glutamate and N-acetylaspartate (NAA) in the brain, and its overexpression in prostate cancer cells and the neovasculature of solid tumors, has spurred the development of numerous inhibitors.[1][2] This guide provides a comparative analysis of the pharmacodynamics of different classes of GCPII inhibitors, supported by experimental data, to aid researchers in selecting appropriate candidates for further investigation.

In Vitro Potency and Binding Affinity of GCPII Inhibitors

A critical aspect of characterizing GCPII inhibitors is determining their in vitro potency, typically expressed as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These parameters provide a quantitative measure of a compound's ability to inhibit GCPII activity and its binding affinity to the enzyme's active site. A variety of structurally distinct inhibitors have been developed, with potencies ranging from picomolar to micromolar concentrations.

InhibitorChemical ClassKi (nM)IC50 (nM)Noteworthy Characteristics
2-PMPA Phosphonate0.2 - 0.30.3Potent and selective inhibitor, but with poor oral bioavailability and brain penetration.[3][4]
2-MPPA Thiol-90Orally active with modest brain penetrance; has been evaluated in human clinical studies.[3][5]
DCIBzL Urea-based0.010.06Highly potent inhibitor with a phenyl group that interacts with a hydrophobic pocket in the S1 site.[6][7]
ZJ43 Urea-based0.8 (GCPII), 23 (GCPIII)2.4Potent inhibitor of both GCPII and its homolog GCPIII.[2][8]
PSMA-617 Urea-based--A radiolabeled ligand used for imaging and therapy of prostate cancer.
Cefsulodin Cephalosporin-2000A competitive inhibitor with a novel scaffold.
Amaranth Azo dye-300A potent, non-competitive inhibitor proposed to bind to an allosteric site.

Experimental Protocols for Determining In Vitro Potency

The determination of Ki and IC50 values for GCPII inhibitors relies on robust and sensitive enzymatic assays. The most common methods are radiometric, fluorescence-based, and colorimetric assays that measure the hydrolysis of a GCPII substrate.

Radiometric Assay for NAAG Hydrolysis

This assay directly measures the enzymatic cleavage of radiolabeled N-acetyl-aspartyl-glutamate (NAAG).

Materials:

  • Recombinant human GCPII enzyme

  • [³H]-NAAG (radiolabeled substrate)

  • Test inhibitors at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Stop solution (e.g., 100 mM sodium phosphate, pH 7.4)

  • Anion exchange resin (e.g., AG1-X8)

  • Scintillation cocktail and counter

Protocol:

  • Pre-incubate the GCPII enzyme with varying concentrations of the test inhibitor in the assay buffer for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [³H]-NAAG to the mixture.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Separate the product ([³H]-glutamate) from the unreacted substrate ([³H]-NAAG) using an anion exchange resin. The negatively charged glutamate binds to the resin, while the dipeptide flows through.

  • Quantify the amount of [³H]-glutamate produced by liquid scintillation counting.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme GCPII Enzyme Preincubation Pre-incubation (37°C, 10 min) Enzyme->Preincubation Inhibitor Test Inhibitor Inhibitor->Preincubation Buffer Assay Buffer Buffer->Preincubation Incubation Incubation (37°C, 20 min) Preincubation->Incubation Substrate [³H]-NAAG Substrate->Incubation Stop Stop Solution Incubation->Stop Separation Anion Exchange Separation Stop->Separation Counting Scintillation Counting Separation->Counting Calculation IC50/Ki Calculation Counting->Calculation G cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme GCPII Enzyme Mixing Mix Components in Microplate Enzyme->Mixing Probe Fluorescent Probe Probe->Mixing Inhibitor Test Inhibitor Inhibitor->Mixing Incubation Incubation (RT, 30 min) Mixing->Incubation FP_Reading Measure Fluorescence Polarization Incubation->FP_Reading Calculation IC50 Calculation FP_Reading->Calculation G cluster_cns Central Nervous System cluster_cancer Prostate Cancer NAAG NAAG GCPII_CNS GCPII NAAG->GCPII_CNS hydrolysis mGluR3 mGluR3 NAAG->mGluR3 activates Glutamate Glutamate GCPII_CNS->Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuroprotection mGluR3->Neuroprotection Inhibitor_CNS GCPII Inhibitor Inhibitor_CNS->GCPII_CNS inhibits GCPII_Cancer GCPII NFkB NF-κB Pathway GCPII_Cancer->NFkB activates Integrin Integrin Signaling GCPII_Cancer->Integrin facilitates Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival Integrin->Survival Inhibitor_Cancer GCPII Inhibitor Inhibitor_Cancer->GCPII_Cancer inhibits

References

Benchmarking (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid against current prostate cancer imaging agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, the foundational structure of several key Prostate-Specific Membrane Antigen (PSMA) inhibitors, reveals its significant potential in the landscape of prostate cancer diagnostics. This guide provides a detailed comparison of its performance against current imaging agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The relentless pursuit of precision in oncology has led to the development of highly specific molecular imaging agents. In prostate cancer, the overexpression of Prostate-Specific Membrane Antigen (PSMA) on tumor cells has made it an exceptional target for both diagnosis and therapy. The urea-based PSMA inhibitor, (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, serves as the core pharmacophore for a class of groundbreaking imaging and therapeutic agents, most notably PSMA-617. When chelated with a radionuclide, this molecule enables highly sensitive detection of prostate cancer lesions. This report benchmarks the performance of this class of agents, represented by prominent radiotracers like Gallium-68 (⁶⁸Ga)-PSMA-11 and Fluorine-18 (¹⁸F)-DCFPyL, against other imaging modalities.

Quantitative Performance Analysis

The diagnostic efficacy of PSMA-targeted positron emission tomography (PET) agents is often evaluated based on their ability to detect recurrent disease, particularly at low prostate-specific antigen (PSA) levels. The following tables summarize the detection rates of ⁶⁸Ga-PSMA-11 and ¹⁸F-DCFPyL in patients with biochemically recurrent prostate cancer, stratified by PSA levels.

Table 1: Detection Rates of ⁶⁸Ga-PSMA-11 PET/CT in Biochemical Recurrence

PSA Level (ng/mL)Detection Rate (%)Reference(s)
< 0.225.2%[1]
0.2 to < 0.538% - 40%[2][3]
0.5 to < 1.057% - 62%[2][3]
1.0 to < 2.070% - 84%[2][3]
2.0 to < 5.086% - 84%[2][3]
≥ 5.094% - 97%[2][3]

Table 2: Detection Rates of ¹⁸F-DCFPyL PET/CT in Biochemical Recurrence

PSA Level (ng/mL)Detection Rate (%)Reference(s)
>0.2 to < 0.536% - 48.2%[4][5][6]
0.5 to < 1.050% - 74.3%[5][6]
1.0 to < 2.084% - 88.9%[5][6]
2.0 to < 5.096.7%[6]
≥ 2.094%[5]
≥ 5.091.8%[6]

A meta-analysis of nine studies involving 844 patients reported a pooled detection rate of 81% for ¹⁸F-DCFPyL PET/CT in biochemically recurrent prostate cancer.[7] For patients with PSA levels below 0.5 ng/mL, the pooled detection rate was 47.2%, which increased to 88.8% for those with PSA levels of 0.5 ng/mL or higher.[7] Another meta-analysis showed that ¹⁸F-DCFPyL PET/CT had a pooled sensitivity of 91% and a specificity of 90% for the diagnosis of prostate cancer.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. Below are standardized protocols for ⁶⁸Ga-PSMA-11 and ¹⁸F-DCFPyL PET/CT imaging.

⁶⁸Ga-PSMA-11 PET/CT Imaging Protocol
  • Patient Preparation: No fasting is required. Patients are encouraged to be well-hydrated and should void immediately before the scan.[9]

  • Radiotracer Administration: A single intravenous injection of 100 to 300 MBq (~3-7 mCi) of ⁶⁸Ga-PSMA-11 is administered.[10]

  • Uptake Period: An uptake period of approximately 60 minutes (range: 45-120 minutes) is allowed post-injection.[10]

  • Image Acquisition: PET/CT imaging is performed from the mid-thighs to the base of the skull.[10] At some centers, an early semi-whole-body scan may be performed at 20 minutes post-injection, followed by a standard-delay abdominopelvic scan at 100 minutes.[11]

¹⁸F-DCFPyL PET/CT Imaging Protocol
  • Patient Preparation: While some protocols suggest fasting for 4-6 hours, it is not universally required.[12][13]

  • Radiotracer Administration: An intravenous dose of approximately 333 MBq (9 mCi) of ¹⁸F-DCFPyL is administered.[12]

  • Uptake Period: Imaging is typically performed 60-120 minutes after injection.[12]

  • Image Acquisition: Scans are acquired from the skull vertex to the mid-thighs.[12]

Visualizing the Molecular Landscape and Experimental Process

To better understand the underlying biology and the practical application of these imaging agents, the following diagrams have been generated using the DOT language.

experimental_workflow General Experimental Workflow for PSMA PET/CT Imaging cluster_pre_scan Pre-Scan cluster_scan Scanning Procedure cluster_post_scan Post-Scan Analysis patient_prep Patient Preparation (Hydration, Voiding) injection Intravenous Injection of Radiotracer patient_prep->injection radiotracer_prep Radiotracer Preparation (e.g., ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL) radiotracer_prep->injection uptake Uptake Period (60-120 minutes) injection->uptake pet_ct_scan PET/CT Image Acquisition uptake->pet_ct_scan image_recon Image Reconstruction and Analysis pet_ct_scan->image_recon interpretation Interpretation and Reporting image_recon->interpretation psma_signaling PSMA Signaling Pathway in Prostate Cancer PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Glutamate Glutamate PSMA->Glutamate hydrolysis of NAAG beta1_integrin β1 Integrin RACK1->beta1_integrin disrupts signaling to MAPK MAPK MAPK (ERK1/2) beta1_integrin->MAPK IGF_1R IGF-1R PI3K PI3K IGF_1R->PI3K enables activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-apoptotic) mTOR->Survival Proliferation Cell Proliferation MAPK->Proliferation mGluR1 mGluR1 Glutamate->mGluR1 activates mGluR1->PI3K activates

References

In Vitro Efficacy of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the in vitro effects of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid. At present, there is no publicly available experimental data detailing the activity of this specific compound in any cell line. Consequently, a comparative guide to its performance in different cell lines cannot be compiled.

Initial searches for the compound, including its potential common name, biological function, and any associated in vitro studies, did not yield any relevant results. The chemical name provided does not correspond to any widely recognized therapeutic agent or research compound with published data. While searches for structurally related molecules were performed, the unique substitution pattern of the specified compound prevents direct extrapolation of data from dissimilar molecules.

Therefore, this guide cannot fulfill the core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways due to the absence of foundational research on (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid.

For researchers, scientists, and drug development professionals interested in the potential of this molecule, the following steps would be necessary to generate the data required for such a comparative analysis:

Future Directions: Establishing an In Vitro Profile

  • Compound Synthesis and Purification: The initial step would involve the chemical synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid followed by rigorous purification and characterization to ensure a high degree of purity for in vitro testing.

  • Target Identification and Hypothesis Generation: Based on the chemical structure, computational modeling and screening could be employed to predict potential biological targets and formulate hypotheses about its mechanism of action.

  • Initial Cell Viability and Cytotoxicity Screening: A panel of diverse human cell lines (e.g., cancer cell lines from different tissues, normal cell lines) should be used to assess the compound's general cytotoxicity and determine a non-toxic concentration range for subsequent functional assays.

  • Functional Assays: Based on the hypothesized mechanism of action, specific in vitro assays should be developed and validated. For example, if the compound is predicted to be an enzyme inhibitor, enzymatic assays would be required. If it is predicted to modulate a specific signaling pathway, reporter gene assays or Western blotting for key pathway proteins would be appropriate.

  • Dose-Response Studies: Once a functional effect is observed, dose-response studies should be conducted in multiple relevant cell lines to determine key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Hypothetical Experimental Workflow

To illustrate the process that would be required, a generalized experimental workflow for characterizing a novel compound is presented below.

G cluster_0 Phase 1: Compound Preparation & Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Efficacy A Compound Synthesis & Purification B Target Prediction (In Silico) A->B C Cell Line Panel Selection A->C E Mechanism of Action Assays (e.g., Enzymatic, Binding) B->E D Cytotoxicity Assays (e.g., MTT, LDH) C->D G Dose-Response Studies in Multiple Cell Lines D->G F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F F->G H Comparative Data Analysis (IC50/EC50 Determination) G->H

Caption: Hypothetical workflow for in vitro characterization.

This document will be updated if and when research on (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid becomes available in the public domain.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of preclinical data for urea-based Glutamate Carboxypeptidase II (GCPII) inhibitors, with a focus on (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid (also known as 2-PMPA). While clinical trial data for many of these compounds, including 2-PMPA, remains limited, extensive preclinical research offers valuable insights into their potential therapeutic applications, particularly in neurological disorders and cancer.

Introduction to GCPII and Urea-Based Inhibitors

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) in peripheral tissues, is a transmembrane metalloenzyme with diverse physiological roles. In the central nervous system, GCPII hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate. Overactivity of GCPII is implicated in excitotoxic neuronal damage in various neurological conditions. In prostate cancer, GCPII is significantly overexpressed, making it a prime target for both imaging and therapeutic interventions.

Urea-based inhibitors are a prominent class of small molecules designed to target the active site of GCPII with high affinity and specificity. These compounds mimic the structure of NAAG and effectively block its hydrolysis. This guide focuses on the preclinical performance of 2-PMPA and compares it with other notable urea-based GCPII inhibitors.

Quantitative Data Comparison

The following tables summarize key preclinical data for 2-PMPA and other selected urea-based GCPII inhibitors. It is important to note that this data is derived from in vitro and in vivo preclinical studies and may not be directly comparable to human clinical outcomes.

Table 1: In Vitro Potency of Urea-Based GCPII Inhibitors

CompoundChemical NameIC50 (nM)Ki (nM)Reference
2-PMPA (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid~0.30.04[1]
ZJ-43 N-[[[(1S)-1-Carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic acid0.80.25
DCFBC (S)-2-(3-((R)-1-carboxy-2-(4-fluorobenzylthio) ethyl)ureido)pentanedioic acid14-
DCIT (S)-2-(3-((S)-1-carboxy- 2-(4-hydroxy-3-iodophenyl)ethyl)ureido)pentanedioic acid0.5-

IC50 and Ki values represent the concentration of the inhibitor required to reduce GCPII activity by 50% and the inhibition constant, respectively. Lower values indicate higher potency.

Table 2: Preclinical Efficacy in Animal Models of Pain

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeObserved EffectReference
2-PMPA Rat, Formalin-induced painIntraperitoneal10-100 mg/kgReduction in nociceptive behaviors
ZJ-43 Rat, Neuropathic pain modelIntraperitoneal10-30 mg/kgAttenuation of mechanical allodynia and thermal hyperalgesia

This table highlights the potential of these inhibitors in preclinical models of pain. The effective dose can vary based on the specific model and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate urea-based GCPII inhibitors.

1. GCPII Enzyme Activity Assay (NAAG Hydrolysis Assay)

This assay quantifies the enzymatic activity of GCPII by measuring the hydrolysis of its substrate, NAAG.

  • Principle: Radiolabeled [3H]NAAG is incubated with a source of GCPII enzyme (e.g., cell lysates or purified recombinant enzyme). The enzymatic reaction cleaves [3H]NAAG into N-acetylaspartate and [3H]glutamate.

  • Procedure:

    • A reaction mixture is prepared containing the GCPII enzyme source, a buffer solution (e.g., Tris-HCl), and the urea-based inhibitor at various concentrations.

    • The reaction is initiated by adding [3H]NAAG.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped, and the mixture is passed through an ion-exchange chromatography column to separate the unreacted [3H]NAAG from the product, [3H]glutamate.

    • The amount of [3H]glutamate is quantified using a scintillation counter.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the amount of [3H]glutamate produced in the presence and absence of the inhibitor. IC50 values are calculated from the dose-response curves.

2. Formalin-Induced Pain Model in Rodents

This widely used animal model assesses the analgesic potential of compounds in inflammatory pain.

  • Principle: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw, inducing a biphasic pain response. The early phase (Phase 1) is characterized by acute nociception, while the late phase (Phase 2) reflects inflammatory pain and central sensitization.

  • Procedure:

    • Rodents (rats or mice) are acclimated to the testing environment.

    • The test compound (e.g., 2-PMPA) or vehicle is administered at a predetermined time before the formalin injection.

    • A small volume of formalin solution (typically 1-5%) is injected subcutaneously into the dorsal or plantar surface of one hind paw.

    • The animal's behavior is observed and recorded for a specific duration (e.g., 60 minutes). Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified.

  • Data Analysis: The duration or frequency of pain-related behaviors is compared between the treated and control groups for both phases of the formalin test. A significant reduction in these behaviors in the treated group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

GCPII (PSMA) Signaling in Prostate Cancer

In prostate cancer, GCPII (PSMA) is not only a biomarker but also an active participant in signaling pathways that promote tumor growth and survival. The diagram below illustrates a key signaling cascade influenced by GCPII.[2][3][4][5][6]

GCPII_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GCPII GCPII (PSMA) IGF1R IGF-1R GCPII->IGF1R enables activation of RACK1 RACK1 GCPII->RACK1 interacts with Integrin β1 Integrin MAPK MAPK Pathway Integrin->MAPK canonical signaling PI3K PI3K IGF1R->PI3K activates RACK1->Integrin disrupts signaling to AKT AKT PI3K->AKT activates Survival Cell Survival & Proliferation AKT->Survival promotes

Caption: GCPII (PSMA) signaling pathway in prostate cancer.

Preclinical Evaluation Workflow for GCPII Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of novel GCPII inhibitors.[7][8][9]

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection A Compound Synthesis (e.g., 2-PMPA) B GCPII Enzyme Activity Assay A->B D In Vitro Toxicity (Cell-based assays) A->D C Determine IC50/Ki B->C E Animal Model Selection (e.g., Pain, Cancer) C->E D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (Dose-response) F->G H In Vivo Toxicity (Safety Pharmacology) G->H I Analyze Efficacy & Safety Data H->I J Lead Candidate Selection I->J

Caption: Preclinical evaluation workflow for GCPII inhibitors.

Conclusion and Future Directions

The preclinical data for urea-based GCPII inhibitors, including 2-PMPA, are promising, demonstrating high potency and efficacy in various disease models. However, the translation of these findings to clinical applications requires further investigation. To date, comprehensive comparative clinical trial data for 2-PMPA against other urea-based inhibitors for therapeutic purposes is not publicly available. The clinical development of some urea-based inhibitors, such as 18F-DCFBC, has primarily focused on diagnostic imaging in prostate cancer.

Future research should aim to bridge this gap by initiating well-designed clinical trials to evaluate the therapeutic efficacy and safety of these promising compounds in patient populations with neurological disorders and cancer. Head-to-head comparative studies will be essential to determine the most effective inhibitors for specific indications. Continued research into the signaling pathways modulated by GCPII will further elucidate the therapeutic mechanisms of these inhibitors and may reveal new therapeutic targets.

References

Safety Operating Guide

Proper Disposal of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid (Lisinopril Dihydrate)

Author: BenchChem Technical Support Team. Date: November 2025

The following are procedural guidelines for the safe and compliant disposal of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, commonly known as Lisinopril dihydrate. These procedures are intended for researchers, scientists, and drug development professionals to ensure that disposal is conducted in a manner that is safe, environmentally responsible, and in accordance with regulatory requirements.

Hazard Profile and Environmental Considerations

Lisinopril dihydrate is classified as a reproductive toxin and may cause damage to fertility or an unborn child[1][2]. It may also cause damage to kidneys through prolonged or repeated exposure. The substance shows no evidence of biodegradability in water and has a low potential for bioaccumulation[1]. Therefore, it is imperative that this compound is not released into the environment through improper disposal. Waste, even in small quantities, should never be poured down drains, sewers, or water courses[1].

Step-by-Step Disposal Protocol

  • Consult Regulations : Always consult and adhere to all federal, state, and local regulations concerning chemical waste disposal before proceeding[3].

  • Container Management :

    • Keep the waste chemical in its original container where possible.

    • Ensure the container is tightly closed and properly labeled with the chemical name and associated hazards.

    • Do not mix with other waste materials.

    • Handle uncleaned, empty containers as you would the product itself[1].

  • Collection of Spilled Material :

    • In case of a spill, avoid generating dust[1].

    • Sweep the spilled solid material into an airtight container, taking care not to disperse it[3].

    • The collected material must be disposed of promptly in accordance with regulations[3].

  • Approved Disposal Methods :

    • The primary and recommended method of disposal is to send the material to an approved and licensed waste disposal facility or incineration plant[1].

    • An alternative method, where permissible by regulations, involves dissolving or mixing the material with a combustible solvent. This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system[3].

  • Personal Protective Equipment (PPE) :

    • When handling this chemical for disposal, always wear appropriate PPE, including gloves, protective clothing, eye protection, and a dust respirator if dust is generated[2][3].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Lisinopril dihydrate.

start Start: Lisinopril Dihydrate for Disposal consult_regs Consult Local, State, and Federal Regulations start->consult_regs package_waste Package Waste in Labeled, Sealed Container consult_regs->package_waste spill_check Is this a spill cleanup? package_waste->spill_check spill_procedure Follow Spill Cleanup Protocol: - Avoid dust generation - Sweep into airtight container spill_check->spill_procedure Yes approved_facility Dispose of at an Approved Waste Disposal Plant / Incinerator spill_check->approved_facility No spill_procedure->approved_facility end End: Disposal Complete approved_facility->end

Disposal workflow for Lisinopril dihydrate.

Quantitative Data

No quantitative data regarding specific concentration limits for disposal were found in the reviewed safety data sheets. The primary directive is to dispose of the substance in accordance with governmental regulations without specifying numerical thresholds.

ParameterValue
Regulatory Disposal LimitsNot specified in SDS; defer to local, state, and national legislation.

References

Personal protective equipment for handling (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling the dicarboxylic acid derivative, (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid. The following protocols are based on safety data for structurally similar compounds and general best practices for laboratory chemical handling.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE.

Body PartRequired PPESpecifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory to provide full protection against splashes and impacts. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Laboratory Coat or ApronA non-flammable, non-porous lab coat or apron is essential to protect skin and clothing from spills. Ensure it is fully buttoned.
Respiratory NIOSH-Approved RespiratorUse a respirator with an organic vapor/particulate cartridge if handling the compound as a powder or if there is a risk of aerosolization. Ensure proper fit and training before use.
Feet Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.
II. Health Hazard Information

Based on data for similar chemical structures, (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid should be handled as a substance that can cause irritation.

Hazard TypeDescriptionPrecautionary Statements
Skin Irritation May cause skin irritation upon contact.[1]Avoid contact with skin. In case of contact, wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[1]
Eye Irritation May cause serious eye irritation.[1]Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
III. Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to minimize dust generation.[1]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Spill Management: In case of a spill, prevent further leakage if safe to do so. For solid spills, sweep up or vacuum the material and place it into a suitable, labeled disposal container. For liquid spills, absorb with an inert material.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Conditions: Store in a cool, dry place away from incompatible materials and sources of ignition.

IV. Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

  • Containerization: Dispose of contents and container to an approved waste disposal plant.[1] Place waste in a clearly labeled, sealed container.

  • Contaminated PPE: Contaminated clothing and PPE should be properly disposed of or decontaminated. Heavily contaminated disposable items should be double-bagged and treated as chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in a laboratory setting.

SafeHandlingWorkflow Start Start: Prepare for Handling AssessHazards 1. Assess Hazards (Review SDS of similar compounds) Start->AssessHazards SelectPPE 2. Select & Don PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE PrepareWorkArea 3. Prepare Work Area (Ensure ventilation, clear space) SelectPPE->PrepareWorkArea Handling 4. Chemical Handling (Weighing, dissolving, reacting) PrepareWorkArea->Handling Decontaminate 5. Decontaminate (Clean workspace & equipment) Handling->Decontaminate DoffPPE 6. Doff PPE (Remove gloves, coat, goggles) Decontaminate->DoffPPE WasteDisposal 7. Waste Disposal (Segregate & label waste) DoffPPE->WasteDisposal End End: Procedure Complete WasteDisposal->End

Caption: Logical workflow for the safe handling of laboratory chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.